molecular formula C22H15ClN2O2 B12400551 (S,S)-BMS-984923 CAS No. 1375755-46-6

(S,S)-BMS-984923

Numéro de catalogue: B12400551
Numéro CAS: 1375755-46-6
Poids moléculaire: 374.8 g/mol
Clé InChI: IAYVUQJOKDFLAL-SFTDATJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one is a chiral 1,3-oxazolidin-2-one derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally characterized by a stereodefined oxazolidinone core, a 2-chlorophenyl group at the 5-position, and a pyridine ring bearing a phenylethynyl substituent at the 4-position. Based on its structural similarity to compounds described in patent literature , this chemical class has been investigated as modulators of metabotropic glutamate receptors (mGluRs), specifically mGluR5. The phenylethynylpyridine moiety is a known pharmacophore in mGluR5 ligand development, as evidenced by its presence in the prototypical mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine) . Research into mGluR5 antagonists has shown their potential relevance in studying various neurological and psychiatric conditions . Antagonism of mGluR5 can modulate glutamate signaling, the primary excitatory neurotransmitter in the central nervous system, and has been demonstrated in preclinical studies to attenuate the reinforcing effects of substances like nicotine, suggesting utility in addiction research . Furthermore, mGluR5 is a target for investigating novel therapeutic approaches for conditions such as anxiety, depression, pain, and neurodegenerative diseases . The specific stereochemistry ((4S,5S)) of this compound is critical for its interaction with the target receptor and its overall pharmacological profile. This product is provided for research purposes to support fundamental neuropharmacology, receptor characterization, and drug discovery efforts. It is intended for use by qualified research professionals in laboratory settings only.

Propriétés

Numéro CAS

1375755-46-6

Formule moléculaire

C22H15ClN2O2

Poids moléculaire

374.8 g/mol

Nom IUPAC

(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)-3-pyridinyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1

Clé InChI

IAYVUQJOKDFLAL-SFTDATJTSA-N

SMILES isomérique

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@H]3[C@@H](OC(=O)N3)C4=CC=CC=C4Cl

SMILES canonique

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl

Origine du produit

United States

Foundational & Exploratory

(S,S)-BMS-984923: A Technical Overview of its Chemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923 is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While its counterpart, (4R,5R)-BMS-984923, has been investigated for its therapeutic potential in neurological disorders such as Alzheimer's disease, this compound is primarily recognized as a valuable tool in chemical biology, particularly as a click chemistry reagent.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside relevant biological context derived from its more active stereoisomer.

Chemical and Physical Properties

PropertyThis compoundBMS-984923 ((4R,5R)-enantiomer)
IUPAC Name (4S,5S)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one(4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one[2][3]
Synonyms Enantiomer of BMS-984923ALX-001[3]
Molecular Formula C₂₂H₁₅ClN₂O₂C₂₂H₁₅ClN₂O₂[2]
Molecular Weight 374.82 g/mol 374.82 g/mol [2]
Appearance Solid powderSolid powder[2]
Solubility Soluble in DMSOSoluble in DMSO (50 mg/mL)[4]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa Data not availableData not available
LogP Data not availableData not available

Biological Activity and Mechanism of Action

This compound is reported to be a significantly less active enantiomer at the mGluR5 receptor, with an EC₅₀ value greater than 1µM.[1][5] In contrast, the (4R,5R)-enantiomer, BMS-984923, is a potent mGluR5 silent allosteric modulator with a reported Kᵢ of 0.6 nM.[4][6]

The mechanism of action of BMS-984923 involves binding to an allosteric site on the mGluR5 receptor. This binding does not affect the normal signaling initiated by the endogenous ligand, glutamate. However, it effectively blocks the interaction between mGluR5 and cellular prion protein (PrPᶜ) bound to amyloid-beta oligomers (Aβo).[3][7] This disruption of the Aβo-PrPᶜ-mGluR5 signaling cascade is believed to be neuroprotective in the context of Alzheimer's disease.[7][8]

cluster_0 Normal Glutamate Signaling cluster_1 Pathological Aβo Signaling Glutamate Glutamate mGluR5_normal mGluR5 Glutamate->mGluR5_normal Binds Gq Gq mGluR5_normal->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Abeta Aβ Oligomers PrPc PrPᶜ Abeta->PrPc Binds mGluR5_patho mGluR5 PrPc->mGluR5_patho Complexes with Fyn Fyn Kinase mGluR5_patho->Fyn Activates NR2B NR2B Phosphorylation Fyn->NR2B Synaptotoxicity Synaptotoxicity NR2B->Synaptotoxicity BMS984923 (4R,5R)-BMS-984923 (SAM) BMS984923->mGluR5_patho Blocks Interaction

Figure 1: Proposed signaling pathway of (4R,5R)-BMS-984923.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, a general workflow for its characterization and application in click chemistry can be outlined.

Characterization Workflow

The identity and purity of this compound would be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to separate and quantify the (S,S) and (R,R) enantiomers, ensuring high enantiomeric purity. A reversed-phase HPLC method would be used to assess chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, further confirming its elemental composition.

start Synthesized this compound hplc Chiral & RP-HPLC (Purity Assessment) start->hplc nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr ms HRMS (Mass Verification) start->ms end Characterized this compound hplc->end nmr->end ms->end

Figure 2: General workflow for the characterization of this compound.
Click Chemistry Application

This compound is noted to be a click chemistry reagent, containing an alkyne group.[1] This functionality allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide (B81097) group. This is a powerful tool for bioconjugation, allowing for the labeling of various biomolecules.

cluster_reactants Reactants ssBMS This compound (Alkyne-containing) Catalyst Cu(I) Catalyst ssBMS->Catalyst AzideMolecule Azide-tagged Molecule (e.g., Protein, DNA) AzideMolecule->Catalyst Product Bioconjugated Product Catalyst->Product CuAAC Reaction

Figure 3: Logical workflow for the use of this compound in click chemistry.

Conclusion

This compound, while being the less biologically active enantiomer of the mGluR5 silent allosteric modulator BMS-984923, holds significance as a specialized chemical tool. Its primary utility lies in its application as a click chemistry reagent, enabling the covalent labeling of azide-modified molecules. Understanding its fundamental chemical properties, in conjunction with the well-documented biological activity of its stereoisomer, provides a comprehensive picture for researchers in drug development and chemical biology. Further elucidation of its specific physicochemical properties would be beneficial for its broader application.

References

What is the role of (S,S)-BMS-984923 in research?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of (S,S)-BMS-984923 in Research

Introduction

This compound, also known as ALX-001, is a selective and potent silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, this compound has emerged as a significant investigational compound. Its unique mechanism of action, which selectively inhibits pathological signaling pathways while preserving normal physiological function, distinguishes it from traditional mGluR5 antagonists.[3][4] This technical guide provides a comprehensive overview of the role of this compound in research, focusing on its mechanism of action, preclinical findings, and clinical development.

Mechanism of Action

This compound functions as a silent allosteric modulator of mGluR5.[1][2][3] This means that it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, it does not affect the receptor's response to its natural ligand, glutamate.[3] However, the binding of this compound prevents the interaction of mGluR5 with the cellular prion protein (PrPc) when PrPc is bound to amyloid-beta oligomers (Aβo).[1][3] This selective disruption of the Aβo-PrPc-mGluR5 complex is crucial, as this complex is believed to initiate a signaling cascade that leads to synaptic dysfunction and neurotoxicity, which are hallmarks of Alzheimer's disease.[1][5]

The key advantage of this mechanism is the preservation of normal glutamate signaling, which is essential for cognitive functions like learning and memory.[4] This targeted approach aims to mitigate the adverse effects associated with non-selective mGluR5 antagonists.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

cluster_0 Normal Physiological Signaling cluster_1 Pathological Signaling in Alzheimer's Disease cluster_2 Intervention with this compound Glutamate Glutamate mGluR5_normal mGluR5 Glutamate->mGluR5_normal Gq Gq Protein mGluR5_normal->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Synaptic_Plasticity Normal Synaptic Plasticity Ca_release->Synaptic_Plasticity Abo Amyloid-β Oligomers (Aβo) PrPc Prion Protein (PrPc) Abo->PrPc mGluR5_patho mGluR5 PrPc->mGluR5_patho Fyn Fyn Kinase mGluR5_patho->Fyn NMDA_dysregulation NMDA Receptor Dysregulation Fyn->NMDA_dysregulation Synaptic_Toxicity Synaptic Toxicity & Cognitive Decline NMDA_dysregulation->Synaptic_Toxicity BMS984923 This compound mGluR5_blocked mGluR5 BMS984923->mGluR5_blocked No_Interaction Interaction Blocked mGluR5_blocked->No_Interaction PrPc_Abo Aβo-PrPc Complex PrPc_Abo->No_Interaction Preserved_Synaptic_Function Preserved Synaptic Function No_Interaction->Preserved_Synaptic_Function

Figure 1: Signaling pathway of this compound's intervention.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical research.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpecies/SystemReference
Ki 0.6 nMCompetitive antagonism of MPEPy binding[3][6]
IC50 33.9 ng/mLPlasma concentration for 50% receptor occupancy[7]
IC80 135.7 ng/mLPlasma concentration for 80% receptor occupancy[4][7]

Table 2: Preclinical Pharmacokinetics

ParameterValueSpeciesRouteReference
Oral Bioavailability 50-90%MouseOral[2]
Half-life (t1/2) 3 hoursMouseOral[1]
Brain Penetrance Brain concentrations nearly as high as plasmaMouseOral[2]

Table 3: Clinical Trial Dosing

PhasePopulationDoses TestedRouteReference
Phase 1 Healthy Older AdultsSingle ascending doses up to 200 mgOral[2]
Phase 1b Healthy Volunteers & Alzheimer's Patients50, 100, and 150 mg twice dailyOral[2]
Phase 1 Parkinson's Disease Patients50 or 100 mg twice dailyOral[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Calcium (Ca2+) Signaling Assay
  • Objective: To confirm that this compound does not interfere with normal mGluR5 signaling in response to glutamate.

  • Cell Lines: HEK293T cells overexpressing mGluR5 or primary cortical neurons (DIV 21).

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • A baseline fluorescence measurement is taken.

    • Cells are pre-incubated with this compound or a negative allosteric modulator (NAM) like MTEP as a control.

    • The cells are then stimulated with a glutamate agonist such as (S)-3,5-Dihydroxyphenylglycine (DHPG).

    • Changes in intracellular calcium concentration are measured by detecting changes in fluorescence.

  • Expected Outcome: this compound should not alter the DHPG-induced calcium influx, whereas MTEP should inhibit it. Co-application of this compound and MTEP is expected to show competition at the allosteric site.[3]

Long-Term Potentiation (LTP) in Hippocampal Slices
  • Objective: To assess the ability of this compound to prevent Aβo-induced deficits in synaptic plasticity.

  • Tissue Preparation: Acute hippocampal slices are prepared from rodent brains.

  • Methodology:

    • Slices are maintained in artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of synaptic transmission is established.

    • LTP is induced using a high-frequency stimulation protocol.

    • To test the effect of Aβo, slices are incubated with Aβo, which is expected to impair LTP.

    • In the experimental group, slices are co-incubated with Aβo and this compound.

  • Expected Outcome: this compound is expected to rescue the Aβo-induced impairment of LTP.[1]

In Vivo Studies in Alzheimer's Disease Mouse Models
  • Objective: To evaluate the therapeutic efficacy of this compound in restoring cognitive function and synaptic density in vivo.

  • Animal Models: Transgenic mouse models of Alzheimer's disease, such as APPswe/PS1ΔE9 mice.

  • Methodology:

    • Aged transgenic mice and wild-type littermates are used.

    • This compound is administered orally (e.g., 3.75 mg/kg twice daily or 7.5 mg/kg/day) for a specified duration (e.g., 4 weeks).[1]

    • Behavioral Testing: A battery of cognitive tests is performed, including the Morris water maze, Y-maze, and novel object recognition test, to assess learning and memory.

    • Immunohistochemistry: After the treatment period, brain tissue is collected and analyzed for synaptic markers (e.g., SV2A and PSD95), amyloid plaque load, and tau pathology.[1]

  • Expected Outcome: Treatment with this compound is expected to improve cognitive performance in behavioral tests, increase synaptic density, and reduce levels of soluble and insoluble phosphorylated tau without affecting amyloid plaque load.[1]

Experimental Workflow

The following diagram provides a generalized workflow for preclinical evaluation of this compound.

cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Studies cluster_2 Clinical Development Binding_Assay Binding Assays (Ki determination) Functional_Assay Functional Assays (Ca²⁺ signaling) Binding_Assay->Functional_Assay LTP_Assay Ex Vivo LTP Assays (Synaptic plasticity) Functional_Assay->LTP_Assay PK_Studies Pharmacokinetics (Bioavailability, t½) LTP_Assay->PK_Studies Efficacy_Studies Efficacy in AD Models (Behavioral tests) PK_Studies->Efficacy_Studies Histology Post-mortem Analysis (Synaptic density, Tau) Efficacy_Studies->Histology Phase1 Phase 1 Trials (Safety, Tolerability, RO) Efficacy_Studies->Phase1 Phase2_3 Phase 2/3 Trials (Efficacy in Patients) Phase1->Phase2_3

Figure 2: Preclinical to clinical research workflow for this compound.

Current Status and Future Directions

This compound, now under development as ALX-001 by Allyx Therapeutics, is currently in early-phase clinical trials for Alzheimer's and Parkinson's diseases.[2][8][9] Phase 1 studies in healthy older adults have shown that the drug is safe and well-tolerated at doses sufficient to achieve significant target engagement in the brain.[7] Ongoing and future studies will continue to evaluate the safety and efficacy of multiple doses in patient populations.[7] The unique mechanism of action of this compound, which targets a specific pathological pathway while sparing normal physiological function, holds promise as a novel therapeutic strategy for neurodegenerative diseases.

References

An In-depth Technical Guide to (S,S)-BMS-984923: The Inactive Enantiomer of a Potent mGluR5 Silent Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923 is the inactive enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While the (R,R)-enantiomer, BMS-984923, exhibits high-affinity binding to mGluR5 and demonstrates therapeutic potential in preclinical models of neurodegenerative diseases, the (S,S)-enantiomer serves as a crucial control compound for delineating the specific effects of mGluR5 modulation. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile in comparison to its active counterpart, detailed experimental protocols for its characterization, and a review of the relevant mGluR5 signaling pathways.

Pharmacological Profile

The defining characteristic of this compound is its significantly lower affinity and lack of functional activity at the mGluR5 receptor compared to the (R,R)-enantiomer. This stereoselectivity is a hallmark of the interaction between small molecule ligands and their protein targets.

Data Presentation

The following table summarizes the quantitative data for both enantiomers of BMS-984923, highlighting the stereospecificity of the active compound.

CompoundTargetAssay TypeParameterValueReference
(R,R)-BMS-984923 human mGluR5Radioligand BindingKᵢ0.6 nM[1]
This compound human mGluR5Functional Assay (Calcium Mobilization)EC₅₀>1 µM

Mechanism of Action of the Active Enantiomer: A Silent Allosteric Modulator

BMS-984923 ((R,R)-enantiomer) is classified as a silent allosteric modulator (SAM). Unlike positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), SAMs bind to an allosteric site on the receptor without altering the receptor's response to the endogenous ligand, glutamate. However, the binding of BMS-984923 has been shown to specifically disrupt the pathological interaction between mGluR5 and a complex formed by amyloid-beta oligomers (Aβo) and the cellular prion protein (PrPᶜ). This unique mechanism allows for the preservation of normal physiological glutamate signaling while selectively blocking a pathogenic signaling cascade implicated in neurodegenerative conditions like Alzheimer's disease.[2][3]

Signaling Pathways

The following diagrams illustrate the physiological and pathological signaling pathways of mGluR5.

mGluR5_Physiological_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 binds Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Signaling PKC->Downstream mGluR5_Pathological_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_SAM Therapeutic Intervention Abo Aβ Oligomers PrPc PrPᶜ Abo->PrPc binds mGluR5 mGluR5 PrPc->mGluR5 interacts with Fyn Fyn Kinase mGluR5->Fyn activates Synaptic_Dysfunction Synaptic Dysfunction & Neurotoxicity Fyn->Synaptic_Dysfunction SAM (R,R)-BMS-984923 (SAM) SAM->mGluR5 binds to allosteric site Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-mGluR5) start->prep_membranes setup_assay Set up 96-well Plate: - Assay Buffer - [³H]MPEP - Test Compound (or control) prep_membranes->setup_assay add_membranes Add Cell Membranes to Wells setup_assay->add_membranes incubate Incubate at Room Temperature (60-90 min) add_membranes->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293-mGluR5 Cells in Microplates start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells pre_incubate Pre-incubate with Test Compound wash_cells->pre_incubate measure_baseline Measure Baseline Fluorescence (FLIPR) pre_incubate->measure_baseline add_agonist Add Glutamate Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Change add_agonist->measure_response analyze Data Analysis: - Determine EC₅₀ or Modulatory Effect measure_response->analyze end End analyze->end

References

(S,S)-BMS-984923: A Technical Guide to a Novel Chemical Probe for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] It has emerged as a critical chemical probe for investigating the pathological mechanisms underlying neurodegenerative diseases, particularly Alzheimer's disease (AD). This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization and use.

Mechanism of Action

This compound operates through a unique mechanism that distinguishes it from traditional mGluR5 antagonists. As a SAM, it binds to an allosteric site on the mGluR5 receptor without affecting its physiological activation by glutamate.[2] Its primary role in the context of neurodegeneration is to disrupt the pathological interaction between mGluR5 and the cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo).[2] This Aβo-PrPC-mGluR5 complex is implicated in synaptic dysfunction and loss, hallmarks of AD. By selectively inhibiting this pathological signaling cascade, this compound is hypothesized to protect synapses and preserve cognitive function without interfering with normal glutamatergic neurotransmission.[2]

Signaling Pathway

The signaling cascade initiated by Aβo binding to PrPC and mGluR5 is a key area of investigation in AD research. The following diagram illustrates this pathological pathway and the proposed point of intervention for this compound.

Aβo-PrPc-mGluR5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Abo Amyloid-beta Oligomers (Aβo) PrPc Cellular Prion Protein (PrPc) Abo->PrPc Binds mGluR5 mGluR5 PrPc->mGluR5 Complexes with Fyn Fyn Kinase mGluR5->Fyn Activates SynapticDysfunction Synaptic Dysfunction & Loss Fyn->SynapticDysfunction Leads to BMS984923 This compound BMS984923->mGluR5 Binds allosterically & inhibits PrPc interaction

Aβo-PrPc-mGluR5 pathological signaling cascade and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, pharmacokinetic properties, and receptor occupancy.

Table 1: In Vitro Binding Affinity
ParameterValueSpeciesAssayReference
Ki0.6 nMNot SpecifiedCompetitive antagonism of MPEPy binding[1][3]
Table 2: In Vivo Pharmacokinetics in Mice
ParameterValueDosingReference
Oral Bioavailability50-90%Not Specified[4]
Plasma Concentration>2 µM at 10 hours7.5 or 15 mg/kg (oral)[4]
Brain ConcentrationNearly as high as plasma7.5 mg/kg (oral, measured at 3 hours)[4]
Half-life3 hoursNot Specified[5]
Table 3: Receptor Occupancy
SpeciesDoseReceptor OccupancyMethodReference
Mouse7.5 mg/kg (oral)98%[18F]FPEB PET[4]
Monkey0.03 mg/kg (IV)27%[18F]FPEB PET[4]
Monkey1.0 mg/kg (IV)94.4 ± 0.4%[18F]FPEB PET[4]
HumanNot SpecifiedIC50: 33.9 ng/mLPlasma concentration-RO model
HumanNot SpecifiedIC80: 135.7 ng/mLPlasma concentration-RO model

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.

FLIPR Calcium Assay for mGluR5 Activity

This assay is used to determine if a compound affects the glutamate-induced calcium signaling of mGluR5.

FLIPR Calcium Assay Workflow Start Start: mGluR5-expressing cells in 96-well plate LoadDye Incubate with Ca2+-sensing dye Start->LoadDye AddCompound Add this compound or control LoadDye->AddCompound AddGlutamate Add Glutamate (agonist) AddCompound->AddGlutamate MeasureFluorescence Measure intracellular Ca2+ concentration via fluorescence AddGlutamate->MeasureFluorescence Analyze Analyze data to determine effect on glutamate signaling MeasureFluorescence->Analyze

Workflow for assessing mGluR5 activity using a FLIPR calcium assay.

Protocol:

  • Cell Culture: Plate HEK293T cells stably expressing human mGluR5 in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye extrusion, and incubate in the dark at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds (e.g., an mGluR5 negative allosteric modulator like MTEP, and vehicle). Add the compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading. Add a solution of glutamate or a specific mGluR5 agonist like DHPG to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response corresponds to the intracellular calcium concentration. Compare the response in the presence of this compound to the vehicle control to determine if the compound modulates glutamate-induced signaling. As a SAM, this compound is not expected to alter this response.

Co-Immunoprecipitation (Co-IP) for PrPC-mGluR5 Interaction

This technique is used to determine if this compound can disrupt the interaction between PrPC and mGluR5 in the presence of Aβo.

Co-IP Workflow Start Start: Brain slices or cultured neurons Treatment Treat with Aβo ± this compound Start->Treatment Lysis Lyse cells/tissue to obtain protein extract Treatment->Lysis IncubateAb Incubate lysate with anti-PrPc antibody Lysis->IncubateAb PullDown Pull down antibody-protein complexes with Protein A/G beads IncubateAb->PullDown Wash Wash beads to remove non-specific binders PullDown->Wash Elute Elute bound proteins Wash->Elute WesternBlot Analyze eluate by Western Blot for mGluR5 Elute->WesternBlot

Workflow for Co-IP to assess the PrPc-mGluR5 interaction.

Protocol:

  • Sample Preparation: Treat acute brain slices or primary neuronal cultures with Aβo (e.g., 500 nM) in the presence or absence of this compound for a specified duration (e.g., 1 hour).

  • Lysis: Lyse the cells or tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-PrPC antibody) overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (anti-mGluR5). The presence of an mGluR5 band indicates an interaction with PrPC. The intensity of the band can be quantified to assess the effect of this compound on this interaction.

Long-Term Potentiation (LTP) Measurement in Hippocampal Slices

LTP is a measure of synaptic plasticity and is known to be impaired by Aβo. This experiment assesses the ability of this compound to rescue this deficit.

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult mice and allow them to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.

  • Electrophysiology Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Treatment: Perfuse the slice with aCSF containing Aβo (e.g., 200-500 nM) with or without this compound for a defined period (e.g., 20-60 minutes).

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Successful LTP is observed as a sustained increase in the fEPSP slope. Compare the magnitude of potentiation between control, Aβo-treated, and Aβo + this compound-treated slices.

Conclusion

This compound is a valuable chemical probe for dissecting the pathological signaling pathways in neurodegenerative diseases. Its unique mode of action as a silent allosteric modulator of mGluR5 allows for the specific investigation of the Aβo-PrPC-mGluR5 interaction without confounding effects on normal glutamate signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to advance our understanding and treatment of Alzheimer's disease and related disorders.

References

The Pharmacological Profile of (S,S)-BMS-984923: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the stereochemistry of BMS-984923: The user's query specifically requested information on (S,S)-BMS-984923. It is crucial to note that this compound is the less active enantiomer of the pharmacologically active compound, which is BMS-984923 (also known as ALX-001). Available data indicates that this compound has an EC50 greater than 1µM for the metabotropic glutamate (B1630785) receptor 5 (mGluR5)[1]. In contrast, BMS-984923 is a potent and selective silent allosteric modulator (SAM) of mGluR5. This guide will therefore focus on the detailed pharmacological profile of the active compound, BMS-984923, which is the entity of therapeutic interest for researchers, scientists, and drug development professionals.

Introduction to BMS-984923 (ALX-001)

BMS-984923 is a first-in-class, orally bioavailable, small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). It was initially developed by Bristol Myers Squibb for schizophrenia and is now being investigated by Allyx Therapeutics for neurodegenerative disorders, particularly Alzheimer's disease and Parkinson's disease[2]. Its unique mechanism of action involves selectively blocking the pathological signaling cascade initiated by amyloid-beta (Aβ) oligomers without interfering with the normal physiological signaling of glutamate, which is essential for cognitive functions[3][4].

Mechanism of Action

In the pathophysiology of Alzheimer's disease, soluble Aβ oligomers are believed to bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5. This aberrant interaction triggers a signaling cascade that leads to synaptic dysfunction and loss, contributing to cognitive decline[5].

BMS-984923 acts by binding to an allosteric site on the mGluR5 receptor. This binding is thought to stabilize the receptor in a conformation that prevents its interaction with the Aβo-PrPC complex[5]. Consequently, the downstream pathological signaling is inhibited. A key feature of BMS-984923 as a SAM is that it does not affect the receptor's response to its endogenous ligand, glutamate. This preserves the physiological functions of mGluR5 in synaptic plasticity and neurotransmission[4].

cluster_0 Normal Physiological Signaling cluster_1 Pathological Signaling in Alzheimer's Disease cluster_2 Action of BMS-984923 Glutamate Glutamate mGluR5_phys mGluR5 Glutamate->mGluR5_phys binds mGluR5_targeted mGluR5 Glutamate->mGluR5_targeted does not affect binding Physiological_Signaling Normal Synaptic Function mGluR5_phys->Physiological_Signaling activates Abeta_Oligomers Aβ Oligomers PrPC PrPC Abeta_Oligomers->PrPC binds mGluR5_path mGluR5 PrPC->mGluR5_path interacts with Synaptic_Dysfunction Synaptic Dysfunction & Loss mGluR5_path->Synaptic_Dysfunction triggers BMS984923 BMS-984923 BMS984923->mGluR5_targeted binds to allosteric site Block Blocks Interaction mGluR5_targeted->Block cluster_0 In Vivo Efficacy Workflow Start Start: AD Mouse Model (e.g., APPswe/PS1ΔE9) Treatment Treatment: BMS-984923 (Oral Gavage) Start->Treatment Behavioral Behavioral Testing (e.g., Memory Tasks) Treatment->Behavioral Tissue Post-mortem Tissue Analysis Behavioral->Tissue Synaptic Synaptic Density (SV2A, PSD95) Tissue->Synaptic Pathology Pathology (Plaques, Tau) Tissue->Pathology Signaling Signaling Pathways (Pyk2, CaMKII) Tissue->Signaling Outcome Outcome: Rescue of Cognitive & Synaptic Deficits Synaptic->Outcome Pathology->Outcome Signaling->Outcome cluster_0 PET Receptor Occupancy Protocol Baseline 1. Baseline PET Scan with [18F]FPEB Drug 2. Administer BMS-984923 (Oral) Baseline->Drug PostDose 3. Post-dose PET Scans (e.g., 4h, 24h) Drug->PostDose Blood 4. Measure Plasma Drug Concentration Drug->Blood Analysis 5. Image Analysis & Quantification PostDose->Analysis PKPD 7. Correlate Occupancy with Plasma Levels Blood->PKPD RO 6. Calculate Receptor Occupancy (%) Analysis->RO RO->PKPD

References

The Cornerstone of Activity: A Technical Guide to the Stereochemistry of BMS-984923

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-984923, also known as ALX-001, is a clinical-stage therapeutic candidate primarily investigated for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its mechanism as a silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is intrinsically linked to its specific three-dimensional structure. This guide provides an in-depth analysis of the stereochemical features of BMS-984923, detailing its synthesis, pharmacological activity, and the experimental protocols used for its characterization.

Core Structure and Stereochemical Importance

BMS-984923 is chemically defined as (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one . The molecule possesses two contiguous chiral centers at the C4 and C5 positions of the oxazolidinone ring.

The specific spatial arrangement of the substituents at these centers is critical for its biological activity. The designation (4R,5R) indicates the absolute configuration of the active enantiomer. This precise stereochemistry governs the molecule's ability to bind with high affinity to the allosteric site on the mGluR5 receptor, thereby modulating its activity without affecting normal glutamate signaling.[1][2] While four stereoisomers are theoretically possible ((4R,5R), (4S,5S), (4R,5S), and (4S,5R)), the (4R,5R)-isomer is the one that has been advanced into clinical development, indicating its superior pharmacological profile.

Pharmacological Profile and Quantitative Data

BMS-984923 is a potent and selective mGluR5 SAM. Its key pharmacological parameter is its high binding affinity for the receptor, which allows it to effectively disrupt the pathological interaction between the mGluR5-prion protein (PrPc) complex and amyloid-beta oligomers (Aβo) implicated in Alzheimer's disease pathology.[1]

Table 1: Pharmacological and In Vitro Data for BMS-984923 ((4R,5R)-isomer)

ParameterValueAssay TypeCell LineNotes
Binding Affinity (Ki) 0.6 nMRadioligand Competition AssayHEK293 cells expressing h-mGluR5aCompetes with the radiolabeled antagonist MPEPy.
Agonist Activity (EC50) > 3000 nMFLIPR Calcium AssayHEK293 cells expressing h-mGluR5aDemonstrates no intrinsic agonist activity.
PAM Activity No potentiationFLIPR Calcium AssayHEK293 cells expressing h-mGluR5aDoes not enhance the effect of glutamate, confirming its "silent" nature.

Data sourced from publications citing the primary work of Huang et al., 2016.[1]

Table 2: Clinical Trial Pharmacokinetic Data for BMS-984923

ParameterValueStudy PopulationStudy Type
IC50 (Plasma) 33.9 ng/mLHealthy Older AdultsPhase 1a Single Ascending Dose
IC80 (Plasma) 135.7 ng/mLHealthy Older AdultsPhase 1a Single Ascending Dose

Note: These values represent the plasma concentrations required to achieve 50% and 80% receptor occupancy in the brain, respectively, as determined by PET imaging.

Signaling Pathway and Experimental Workflow

The therapeutic hypothesis for BMS-984923 centers on its ability to selectively interrupt a pathological signaling cascade while preserving physiological function.

G cluster_pathway Alzheimer's Pathological Signaling Cascade cluster_physio Physiological Glutamate Signaling Abo Amyloid-β Oligomers (Aβo) PrPc Prion Protein (PrPc) Abo->PrPc Binds mGluR5 mGluR5 Receptor PrPc->mGluR5 Interacts with Toxicity Synaptic Toxicity & Cognitive Decline mGluR5->Toxicity Transduces Signal mGluR5->Toxicity Blocks Interaction with PrPc-Aβo BMS BMS-984923 ((4R,5R)-SAM) BMS->mGluR5 Binds to Allosteric Site Glutamate Glutamate mGluR5_p mGluR5 Receptor Glutamate->mGluR5_p Activates Signaling Normal Synaptic Function mGluR5_p->Signaling

Caption: Mechanism of Action of BMS-984923.

The diagram above illustrates the dual role of the mGluR5 receptor. In the pathological cascade, BMS-984923 binds to an allosteric site on mGluR5, preventing the toxic signaling initiated by the amyloid-beta/prion protein complex. Crucially, this binding does not interfere with the receptor's normal physiological response to glutamate, preserving healthy synaptic function.

G cluster_synthesis Chiral Synthesis & Separation cluster_testing Pharmacological Screening Start Achiral Starting Materials Racemic Racemic Oxazolidinone Core (Mixture of all 4 isomers) Start->Racemic Multi-step Synthesis SFC Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phase Racemic->SFC Isomers Separated Stereoisomers (4R,5R), (4S,5S), etc. SFC->Isomers Binding [3H]MPEPy Radioligand Binding Assay Isomers->Binding Test Affinity (Ki) Functional FLIPR Calcium Assay Isomers->Functional Test Function (SAM vs PAM vs Agonist) Result Identify (4R,5R) as Eutomer (Active Isomer) Binding->Result Functional->Result

Caption: Logical workflow for identifying the active stereoisomer.

This workflow outlines the process from chemical synthesis to pharmacological identification. A racemic mixture of stereoisomers is first synthesized and then separated using chiral chromatography. Each isolated isomer is then subjected to binding and functional assays to determine which one possesses the desired high-affinity, silent allosteric modulator profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The following are protocols for the key assays used to characterize BMS-984923.

mGluR5 Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

  • Objective: To determine the inhibitory constant (Ki) of BMS-984923 at the mGluR5 receptor.

  • Materials:

    • HEK293 cell membranes expressing human mGluR5.

    • Radioligand: [3H]MPEPy (a known mGluR5 antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled mGluR5 antagonist like MPEP.

    • Test Compound: BMS-984923 at various concentrations.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Plate Setup: Prepare a 96-well plate with serial dilutions of BMS-984923. Include wells for total binding (radioligand only) and non-specific binding (radioligand + MPEP).

    • Reaction Mixture: To each well, add the cell membrane preparation (typically 20-40 µg protein/well).

    • Radioligand Addition: Add [3H]MPEPy to all wells at a final concentration at or below its Kd value (e.g., 2 nM).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute) using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the concentration of BMS-984923 and use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which is then used to calculate the Ki value.

FLIPR Calcium Flux Assay

This functional assay determines whether a compound acts as an agonist, a positive allosteric modulator (PAM), or a silent allosteric modulator (SAM).

  • Objective: To assess the functional activity of BMS-984923 at the mGluR5 receptor.

  • Materials:

    • HEK293 cells stably expressing human mGluR5.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • mGluR5 Agonist: Glutamate.

    • Test Compound: BMS-984923.

    • 384-well black-walled, clear-bottom plates.

    • Fluorescence Imaging Plate Reader (FLIPR).

  • Procedure:

    • Cell Plating: Seed the mGluR5-expressing HEK293 cells into the 384-well plates and incubate overnight to allow for cell adherence.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

    • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument's fluidics system will first add BMS-984923 to the wells. The fluorescence is monitored to detect any change in intracellular calcium, which would indicate agonist activity.

    • Agonist Challenge: After a set period (e.g., 2-3 minutes), the FLIPR adds a sub-maximal concentration (EC20) of glutamate.

    • Fluorescence Reading: The instrument continuously measures the fluorescence intensity before and after both additions. An increase in fluorescence corresponds to an increase in intracellular calcium.

    • Data Analysis:

      • Agonist Mode: An increase in fluorescence after the addition of BMS-984923 alone indicates agonist activity.

      • PAM Mode: A potentiation of the glutamate-induced signal (a larger fluorescence peak compared to glutamate alone) indicates PAM activity.

      • SAM Profile: No change in fluorescence after BMS-984923 addition and no change in the subsequent glutamate response confirms a silent allosteric modulator profile.

Conclusion

The therapeutic potential of BMS-984923 is fundamentally dependent on its (4R,5R) stereochemistry. This specific configuration enables high-affinity binding to mGluR5 and confers the desired silent allosteric modulator profile, allowing it to disrupt a key pathological pathway in Alzheimer's disease without altering the receptor's essential physiological functions. The synthesis of the single, active enantiomer and its rigorous characterization through detailed binding and functional assays represent a cornerstone of its development as a promising neurotherapeutic agent.

References

(S,S)-BMS-984923 for Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S,S)-BMS-984923 for Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. The accumulation of amyloid-beta (Aβ) peptides, particularly soluble Aβ oligomers (Aβo), is considered a key initiating event in the disease cascade. These oligomers are implicated in synaptic toxicity, leading to the downstream pathology including tau hyperphosphorylation and synapse loss, which correlates strongly with cognitive impairment.[1][2][3][4] this compound, also known as ALX-001, is a novel investigational therapeutic that offers a unique mechanism to counteract Aβo-induced neurotoxicity.[5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols for researchers in the field of neurodegenerative disease.

Core Mechanism of Action: Silent Allosteric Modulation of mGluR5

This compound is a potent, high-affinity silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[2][7] The core of its innovative approach lies in its ability to selectively block the pathological signaling cascade initiated by Aβ oligomers while preserving the essential physiological signaling of glutamate.[2][6][8]

The pathological cascade in AD is understood to involve the binding of Aβo to the cellular prion protein (PrPC).[1][2] This Aβo/PrPC complex then interacts with mGluR5, triggering a conformational change in the receptor that initiates a cascade of intracellular events leading to synaptic damage.[1][2][9] this compound binds to an allosteric site on mGluR5, stabilizing the receptor's conformation.[1] This stabilization prevents the interaction with the Aβo/PrPC complex, thus inhibiting the downstream activation of kinases such as Pyk2, CaMKII, and eEF2 that are associated with synaptic toxicity and tau pathology.[1][5]

Crucially, as a "silent" modulator, this compound does not affect the normal, glutamate-mediated activation of mGluR5, which is vital for cognitive functions.[2][6] This targeted disruption of a specific pathological interaction, while sparing physiological function, distinguishes it from traditional mGluR5 antagonists or negative allosteric modulators (NAMs), which can impair normal synaptic function and have a narrow therapeutic window.[2][8]

cluster_0 Physiological Signaling cluster_1 Pathological Signaling (AD) cluster_2 Therapeutic Intervention Glutamate Glutamate mGluR5_phys mGluR5 Glutamate->mGluR5_phys Gq Gq Protein Activation mGluR5_phys->Gq PLC PLC → IP3/DAG Gq->PLC Ca_release Ca²⁺ Release PLC->Ca_release Synaptic_Plasticity Normal Synaptic Plasticity Ca_release->Synaptic_Plasticity Abo Aβ Oligomers (Aβo) PrPc PrPᶜ Abo->PrPc Path_Complex Aβo/PrPᶜ/mGluR5 Complex mGluR5_path mGluR5 PrPc->mGluR5_path Downstream Pyk2, CaMKII, eEF2 Activation Path_Complex->Downstream Toxicity Synaptic Dysfunction & Tau Pathology Downstream->Toxicity BMS984923 This compound (SAM) BMS984923->mGluR5_path Block Blocks Pathological Interaction Block->Path_Complex

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through extensive in vitro, preclinical, and clinical studies. Key quantitative data are summarized below.

Table 1: In Vitro Pharmacology
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human mGluR50.6 nM[2][7]
Agonist Activity (EC50) h-mGluR5A in HEK293 cells (Ca²⁺ release)> 3000 nM[7]
hERG Inhibition (IC50) GLP Cell Culture Assay1.14 µM[5]
Table 2: Preclinical Pharmacokinetics & Safety
ParameterSpeciesValueReference
Oral Bioavailability Mice50-90%[5]
Half-life Mice3 hours[1]
Brain/Plasma Ratio MiceBrain levels nearly as high as plasma[1][5]
NOAEL (28-day) Rats15 mg/kg/day[5]
NOAEL (28-day) Monkeys200 mg/kg/day[5]
Table 3: Clinical Pharmacodynamics (Receptor Occupancy)
ParameterPopulationValueReference
Plasma IC50 Healthy Older Adults33.9 ng/mL[9]
Plasma IC80 Healthy Older Adults135.7 ng/mL[6][9]
Monkey Receptor Occupancy Non-human Primates94.4% at 1.0 mg/kg (IV)[5]
Mouse Receptor Occupancy Mice98% at 7.5 mg/kg (oral)[5]

Preclinical Efficacy

Preclinical studies in multiple mouse models of Alzheimer's disease have demonstrated the potential of this compound to reverse key pathological features of the disease.

  • Restoration of Synaptic Density: In aged APP/PS1 mice, a 4-week treatment with this compound restored synaptic density, measured by presynaptic (SV2A) and postsynaptic (PSD95) markers, to levels comparable to wild-type mice.[1][5] This effect persisted for at least four weeks after treatment cessation.[5]

  • Cognitive Rescue: The restoration of synapses was accompanied by significant improvements in cognitive performance across multiple behavioral tests in aged APP/PS1 mice.[1]

  • Reduction in Tau Pathology: In triple transgenic AD mice, treatment reduced the levels of both soluble and insoluble phosphorylated tau.[1]

  • No Effect on Amyloid Plaques: Consistent with its mechanism of targeting the effects of soluble Aβ oligomers, the compound did not alter amyloid plaque load, astrogliosis, or microgliosis.[1][5] This highlights its role in protecting synapses from Aβo toxicity rather than clearing existing plaques.

Clinical Development

This compound (ALX-001) has progressed into clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Table 4: Clinical Trial Summary
Trial IDPhasePopulationDosesKey FindingsReference
NCT04805983 Phase 1a36 Healthy Older Adults (50-80 yrs)Single Ascending Doses (10-200 mg)Safe and well-tolerated; no serious adverse events. Plasma exposure increased linearly with dose. Established plasma concentrations for IC50 and IC80 of receptor occupancy.[9][10]
NCT05804383 Phase 1bHealthy Volunteers & AD PatientsMultiple Ascending Doses (50, 100, 150 mg BID) for up to 28 daysAll doses were safe and well-tolerated. 50 mg BID achieved >2-fold coverage of IC80 and 100 mg BID achieved >6-fold coverage. Supports advancement to Phase 2.[5][6][10]
NCT06309147 Phase 1Parkinson's Disease Patients50 or 100 mg BID for 28 daysOngoing study to assess safety and tolerability.[5][8]

Experimental Protocols & Methodologies

Replication and extension of the research on this compound require a clear understanding of the key experimental methodologies employed.

Caption: Drug Development and Evaluation Workflow for this compound.
Receptor Occupancy Assessment by PET

Target engagement in the brain is quantified using Positron Emission Tomography (PET) imaging.

  • Radiotracer: [18F]FPEB, a known high-affinity radioligand for mGluR5, is used.[5][9]

  • Procedure: Dynamic PET scans are conducted at baseline (off-drug) and at specified time points post-dose (e.g., 4 and 24 hours).[9]

  • Analysis: A 2-tissue compartment model with a metabolite-corrected plasma input function is used to estimate the distribution volume (VT) for each scan. Receptor occupancy (RO) is then calculated as the percentage reduction in VT post-dose compared to baseline.[9]

  • Modeling: A nonlinear least squares analysis is used to fit a one-parameter model to the plasma concentration vs. RO data to estimate the IC50 and IC80 values.[9]

Synaptic Density Measurement

Synaptic density, a key correlate of cognitive function, is assessed using complementary methods.

  • Immunohistochemistry: Brain tissue from animal models is sectioned and stained with antibodies against presynaptic (e.g., SV2A) and postsynaptic (e.g., PSD95) marker proteins.[1][5] The density of these markers is then quantified in specific brain regions like the hippocampus and cortex.

  • PET Imaging: In vivo synaptic density can be measured using PET with radiotracers like [18F]SynVesT-1, which binds to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[5] This allows for longitudinal assessment in the same subjects.

In Vitro Functional Assays

To confirm the "silent" allosteric modulator profile, functional assays are critical.

  • Calcium Mobilization Assay: HEK293 cells stably expressing the human mGluR5 are used. Intracellular calcium levels are monitored using a fluorescent indicator (e.g., via FLIPR assay).[7]

  • Agonist Mode: The compound is applied alone across a range of concentrations to test for direct receptor activation (agonist activity). This compound shows no agonist activity.[2][7]

  • Modulator Mode: The compound is co-applied with a glutamate agonist (e.g., L-glutamate or DHPG) to assess for positive or negative modulation of the glutamate response. This compound does not alter the glutamate-induced signal, confirming its "silent" nature.[2]

Conclusion

This compound represents a highly targeted, mechanism-based therapeutic approach for Alzheimer's disease. As a silent allosteric modulator of mGluR5, it is designed to selectively inhibit the neurotoxic signaling of Aβ oligomers—a primary driver of synaptic failure—without disrupting essential physiological glutamate neurotransmission.[2][4] Robust preclinical data demonstrate its ability to rescue synaptic loss, reverse cognitive deficits, and reduce tau pathology in animal models.[1][5] Early-phase clinical trials have established a favorable safety profile and confirmed high levels of brain target engagement at well-tolerated doses.[6][9] This body of evidence supports the continued development of this compound as a promising, potentially disease-modifying oral therapy for individuals with Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols: Utilizing (S,S)-BMS-984923 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of (S,S)-BMS-984923 as a negative control in research settings. The document outlines the compound's mechanism of action, presents its pharmacological data in comparison to its active enantiomer, and offers detailed protocols for its application in relevant assays.

Introduction

In pharmacological studies, the use of a negative control is crucial for validating experimental results and ensuring that the observed biological effects are specific to the active compound being investigated. This compound is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Due to its significantly reduced activity at the mGluR5, this compound serves as an ideal negative control for studies involving its active counterpart, (4R,5R)-BMS-984923.

The active enantiomer, (4R,5R)-BMS-984923, does not affect normal glutamate signaling but can block the pathological interaction between amyloid-beta (Aβ) oligomers, cellular prion protein (PrPc), and mGluR5[1]. This interaction is implicated in the synaptic dysfunction observed in Alzheimer's disease. Therefore, using this compound allows researchers to distinguish the specific effects of mGluR5 modulation by the active enantiomer from any potential off-target or non-specific effects.

Mechanism of Action

The active (4R,5R)-BMS-984923 is a silent allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, on its own, does not alter the receptor's basal activity or its response to glutamate. However, it effectively blocks the interaction of the mGluR5 with the Aβ oligomer/PrPc complex, thereby preventing downstream pathological signaling cascades that contribute to synaptic damage[1].

In contrast, this compound exhibits substantially lower affinity and potency for the mGluR5, rendering it largely inactive at concentrations where the (4R,5R) enantiomer is effective. This stereospecificity is common for chiral molecules and provides a powerful tool for controlling for non-specific effects in experiments.

Data Presentation

The following table summarizes the quantitative data for both enantiomers of BMS-984923, highlighting the significant difference in their activity at the mGluR5 receptor.

CompoundEnantiomerTargetActivity ParameterValueReference
BMS-984923(4R,5R)mGluR5Ki0.6 nM[1]
This compound(S,S)mGluR5EC50>1 µM[2]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving mGluR5, Aβ oligomers, and PrPc, and the inhibitory action of the active (4R,5R)-BMS-984923. This compound would not be expected to effectively inhibit this pathway at similar concentrations.

mGluR5_pathway cluster_membrane Cell Membrane PrPc PrPc mGluR5 mGluR5 PrPc->mGluR5 interacts Fyn Fyn Kinase Activation mGluR5->Fyn activates Abeta Aβ Oligomers Abeta->PrPc binds Active_BMS (4R,5R)-BMS-984923 Active_BMS->mGluR5 inhibits interaction Inactive_BMS This compound (Negative Control) Inactive_BMS->mGluR5 no significant effect Synaptic_Dysfunction Synaptic Dysfunction Fyn->Synaptic_Dysfunction

mGluR5 signaling pathway in the context of Alzheimer's disease pathology.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be used as a negative control.

Protocol 1: In Vitro Calcium Flux Assay for mGluR5 Activity

This assay measures changes in intracellular calcium levels upon receptor activation, a common downstream effect of mGluR5 signaling.

Objective: To demonstrate that (4R,5R)-BMS-984923, but not this compound, can modulate mGluR5 activity.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • (4R,5R)-BMS-984923

  • This compound

  • mGluR5 agonist (e.g., DHPG)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed mGluR5-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of (4R,5R)-BMS-984923 and this compound in assay buffer. A typical concentration range for the active compound would be 0.1 nM to 1 µM, while the negative control should be tested at the highest concentration of the active compound (e.g., 1 µM).

  • Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a few cycles.

  • Compound Addition: Inject the prepared compound dilutions (including this compound as the negative control and a vehicle control) into the respective wells.

  • Agonist Stimulation: After a pre-incubation period with the compounds (e.g., 15-30 minutes), inject the mGluR5 agonist into the wells to stimulate the receptor.

  • Data Acquisition: Record the fluorescence signal over time to measure the intracellular calcium mobilization.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and normalize it to the response of the vehicle control. Compare the dose-response curve of (4R,5R)-BMS-984923 with the response of this compound.

Expected Outcome: (4R,5R)-BMS-984923 will show a dose-dependent effect on the agonist-induced calcium flux, while this compound at the same high concentration will have a minimal to no effect, similar to the vehicle control.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR5-HEK293 cells dye_load Load cells with calcium dye plate_cells->dye_load prep_compounds Prepare compound dilutions ((R,R), (S,S), Vehicle) dye_load->prep_compounds baseline Read baseline fluorescence prep_compounds->baseline add_compounds Add compounds to wells baseline->add_compounds add_agonist Stimulate with mGluR5 agonist add_compounds->add_agonist read_fluorescence Record fluorescence change add_agonist->read_fluorescence analyze_data Calculate ΔF and normalize read_fluorescence->analyze_data compare Compare dose-response curves analyze_data->compare

Workflow for the in vitro calcium flux assay.

Conclusion

This compound is an essential tool for researchers working with its active enantiomer. Its lack of significant activity at the mGluR5 receptor allows for rigorous control experiments, ensuring that the observed effects of (4R,5R)-BMS-984923 are indeed due to its specific modulation of the target. By incorporating this compound as a negative control, the reliability and validity of experimental findings are significantly enhanced.

References

Application Notes and Protocols for (S,S)-BMS-984923 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] In the context of Alzheimer's disease, it has been shown to disrupt the pathological interaction between cellular prion protein (PrPc) bound to amyloid-beta oligomers (Aβo) and mGluR5, thereby inhibiting downstream neurotoxic signaling without affecting physiological glutamate signaling.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a silent allosteric modulator at the mGluR5 receptor. Its primary mechanism in Alzheimer's disease models is the inhibition of the protein-protein interaction between the Aβo/PrPc complex and mGluR5. This disruption prevents the aberrant downstream signaling cascade that leads to synaptic dysfunction and neurotoxicity, hallmarks of Alzheimer's disease.[2][4]

Signaling Pathway

The signaling pathway affected by this compound in the context of Alzheimer's disease pathology is depicted below.

G cluster_0 Abo Amyloid-beta Oligomers (Aβo) PrPc Cellular Prion Protein (PrPc) Abo->PrPc binds mGluR5 mGluR5 Receptor PrPc->mGluR5 interacts with Fyn Fyn Kinase mGluR5->Fyn activates BMS984923 This compound BMS984923->mGluR5 binds to & blocks interaction SynapticDysfunction Synaptic Dysfunction & Neurotoxicity Fyn->SynapticDysfunction leads to

Caption: Aβo-PrPc-mGluR5 pathological signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro data for this compound.

ParameterValueSpeciesAssay Type
Ki 0.6 nMNot SpecifiedRadioligand Binding Assay
IC50 33.9 ng/mLHumanIn vivo PET with [18F]FPEB

Experimental Protocols

mGluR5 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to the mGluR5 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

G prep Prepare mGluR5-expressing cell membranes incubate Incubate membranes with [3H]MPEP, This compound, and controls prep->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify bound radioactivity using scintillation counting separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Caption: Workflow for mGluR5 radioligand binding assay.

Materials:

  • mGluR5-expressing cell line (e.g., HEK293)

  • Cell lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

  • Membrane preparation buffer (50mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • [3H]MPEP (radioligand)

  • Unlabeled MPEP (for non-specific binding)

  • This compound

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize mGluR5-expressing cells in cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[5]

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a suitable buffer for storage at -80°C.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).[5]

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [3H]MPEP, and cell membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]MPEP, a high concentration of unlabeled MPEP (e.g., 10 µM), and cell membrane preparation.[5]

      • Competitive Binding: Assay buffer, [3H]MPEP, varying concentrations of this compound, and cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[5]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Co-Immunoprecipitation (Co-IP) of PrPc and mGluR5

This protocol is to verify that this compound can disrupt the interaction between PrPc and mGluR5 in a cellular context.

Workflow Diagram:

G treat Treat cells expressing PrPc and mGluR5 with Aβo and this compound lyse Lyse cells and prepare protein extracts treat->lyse ip Immunoprecipitate PrPc using a specific antibody lyse->ip wash Wash the immunoprecipitate to remove non-specific binding ip->wash elute Elute the protein complexes wash->elute analyze Analyze the eluate by Western blot for the presence of mGluR5 elute->analyze

Caption: Workflow for PrPc-mGluR5 Co-Immunoprecipitation.

Materials:

  • Cell line co-expressing PrPc and mGluR5 (e.g., HEK293T)[6]

  • Aβ oligomers

  • This compound

  • Cell lysis buffer for Co-IP

  • Anti-PrPc antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels

  • Anti-mGluR5 antibody for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells co-expressing PrPc and mGluR5.

    • Treat cells with Aβ oligomers in the presence or absence of this compound for the desired time.

    • Lyse the cells with Co-IP lysis buffer and collect the supernatant containing protein extracts.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-PrPc antibody overnight at 4°C.[7]

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-mGluR5 antibody to detect the presence of mGluR5 in the immunoprecipitated complex.

    • A reduced mGluR5 signal in the this compound-treated sample compared to the Aβo-only treated sample indicates disruption of the interaction.

FLIPR Calcium Flux Assay

This assay is used to confirm that this compound is a silent allosteric modulator and does not affect mGluR5-mediated calcium mobilization induced by glutamate.

Workflow Diagram:

G plate Plate mGluR5-expressing cells in a 96-well plate load Load cells with a calcium-sensitive dye plate->load treat Treat cells with this compound or control vehicle load->treat stimulate Stimulate cells with glutamate and measure fluorescence treat->stimulate analyze Analyze the fluorescence kinetics to assess calcium mobilization stimulate->analyze

Caption: Workflow for FLIPR Calcium Flux Assay.

Materials:

  • mGluR5-expressing cell line (e.g., HEK293)

  • 96-well black-wall, clear-bottom plates

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit)

  • This compound

  • Glutamate

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating:

    • Plate mGluR5-expressing cells in a 96-well plate and incubate overnight.[8]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 1 hour at 37°C.[8]

  • Compound Treatment:

    • Prepare a plate with this compound at various concentrations and a vehicle control.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay, which will first add the compounds from the compound plate to the cell plate.

    • After a short incubation, the instrument will add glutamate to all wells to stimulate the mGluR5 receptor.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Analyze the kinetic fluorescence data to determine the extent of calcium mobilization in response to glutamate.

    • This compound should not significantly alter the glutamate-induced calcium flux compared to the vehicle control.

In Vitro Neuroprotection Assay

This assay evaluates the ability of this compound to protect primary neurons from Aβ oligomer-induced toxicity.

Workflow Diagram:

G culture Culture primary neurons treat Treat neurons with Aβ oligomers and this compound culture->treat incubate Incubate for 24-48 hours treat->incubate assess Assess neuronal viability and/or synaptic integrity incubate->assess

Caption: Workflow for In Vitro Neuroprotection Assay.

Materials:

  • Primary cortical or hippocampal neurons[9]

  • Aβ oligomers

  • This compound

  • Cell viability assay (e.g., MTT, LDH release)[9][10]

  • Antibodies for synaptic markers (e.g., synaptophysin, PSD-95) for immunocytochemistry

Procedure:

  • Neuron Culture:

    • Isolate and culture primary neurons from embryonic rodents.

  • Treatment:

    • After the neurons have matured in culture (e.g., 7-10 days in vitro), treat them with:

      • Vehicle control

      • Aβ oligomers alone

      • Aβ oligomers in the presence of varying concentrations of this compound

    • Incubate for 24-48 hours.[9]

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or LDH release assay to quantify cell death. A neuroprotective effect is observed if this compound treatment leads to a significant increase in viability or decrease in LDH release compared to Aβ oligomer treatment alone.[10]

    • Synaptic Integrity: Fix the cells and perform immunocytochemistry using antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95). Analyze the density and morphology of synaptic puncta. Neuroprotection is indicated by the preservation of synaptic structures in the presence of this compound.

References

Application Notes and Protocols for Experimental Design Using (S,S)-BMS-984923 as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923 is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). In the context of research, particularly in the field of neurodegenerative diseases like Alzheimer's, this compound serves as an essential negative control to ensure that the observed biological effects of the active compound, (R,R)-BMS-984923, are specific to its intended target and mechanism of action. These application notes provide detailed protocols for utilizing this compound as a control in both in vitro and in vivo experimental designs.

Mechanism of Action of the Active Compound: BMS-984923

BMS-984923, also known as ALX-001, is a silent allosteric modulator of mGluR5.[1] Its primary mechanism of action in the context of Alzheimer's disease is the disruption of the interaction between the cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo) and mGluR5.[1] This blockade prevents the downstream neurotoxic signaling cascade without interfering with the normal physiological signaling of glutamate.[1][2] Preclinical studies have demonstrated that BMS-984923 can rescue synaptic deficits and cognitive impairments in mouse models of Alzheimer's disease.[1][3]

Data Presentation: (R,R)-BMS-984923 vs. This compound

The following table summarizes the key quantitative data for the active and control enantiomers, highlighting the significant difference in their activity at the mGluR5 receptor.

CompoundTargetAssay TypeKey ParameterValueReference
BMS-984923 ((R,R)-enantiomer)mGluR5Radioligand BindingKi0.6 nM[2][4]
This compound mGluR5Functional AssayEC50>1 µM[5]

Signaling Pathway and Mechanism of Action of BMS-984923

BMS-984923_Mechanism_of_Action cluster_prevention Intervention by BMS-984923 cluster_pathway Pathogenic Signaling Cascade in Alzheimer's Disease BMS_984923 BMS-984923 (Active Enantiomer) mGluR5 mGluR5 BMS_984923->mGluR5 Binds and induces conformational change BMS_984923->mGluR5 Blocks Interaction Abo_PrPc Aβo-PrPC Complex SS_BMS_984923 This compound (Control) Neurotoxicity Synaptic Dysfunction & Neurotoxicity mGluR5->Neurotoxicity Initiates downstream signaling Abo Amyloid-beta Oligomers (Aβo) PrPc Cellular Prion Protein (PrPC) Abo->PrPc Binds PrPc->Abo_PrPc Abo_PrPc->mGluR5

Caption: Mechanism of BMS-984923 in preventing Aβo-induced neurotoxicity.

Experimental Protocols

In Vitro Experiment: mGluR5 Radioligand Binding Assay

This protocol is designed to compare the binding affinity of BMS-984923 and this compound to the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl)

  • [3H]-MPEP (radioligand)

  • BMS-984923

  • This compound

  • Non-labeled MPEP (for determining non-specific binding)

  • 96-well plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-mGluR5 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

    • For each well, add 50 µL of assay buffer (for total binding) or 10 µM non-labeled MPEP (for non-specific binding) or the desired concentration of BMS-984923 or this compound.

    • Add 50 µL of [3H]-MPEP at a concentration near its Kd.

    • Add 100 µL of the membrane preparation to initiate the reaction.

    • Incubate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compounds (BMS-984923 and this compound).

    • Determine the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.

In Vivo Experiment: Assessment of Cognitive Deficits in an Alzheimer's Disease Mouse Model

This protocol outlines an experimental design to evaluate the in vivo efficacy of BMS-984923, using this compound as a negative control.

Materials:

  • Alzheimer's disease transgenic mouse model (e.g., APPswe/PS1ΔE9)

  • Wild-type littermates

  • BMS-984923

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Tissue collection and processing reagents for immunohistochemistry and Western blotting.

Protocol:

  • Animal Groups and Dosing:

    • Divide the animals into four groups:

      • Wild-type + Vehicle

      • AD Transgenic + Vehicle

      • AD Transgenic + BMS-984923 (e.g., 7.5 mg/kg, oral gavage, once daily)

      • AD Transgenic + this compound (e.g., 7.5 mg/kg, oral gavage, once daily)

    • Administer the treatments for a specified duration (e.g., 4 weeks).

  • Behavioral Testing:

    • During the final week of treatment, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-Maze: Assess short-term spatial working memory.

  • Tissue Collection and Analysis:

    • Following the final behavioral test, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Analyze synaptic markers (e.g., synaptophysin, PSD-95) and glial activation markers (e.g., Iba1, GFAP).

    • Western Blotting: Quantify levels of synaptic proteins and signaling molecules in the Aβo-PrPC-mGluR5 pathway.

  • Data Analysis:

    • Compare the behavioral performance and biochemical markers between the different groups.

    • The this compound group is critical to demonstrate that any observed improvements in the BMS-984923 group are not due to off-target effects of the chemical scaffold.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_invitro Start: In Vitro Characterization binding_assay mGluR5 Radioligand Binding Assay start_invitro->binding_assay functional_assay Cell-based Functional Assay (e.g., Calcium Flux) start_invitro->functional_assay data_analysis_invitro Determine Ki and EC50 binding_assay->data_analysis_invitro functional_assay->data_analysis_invitro end_invitro Conclusion: Confirm Specificity and Potency data_analysis_invitro->end_invitro start_invivo Start: In Vivo Efficacy Testing end_invitro->start_invivo Inform animal_model Select AD Mouse Model and Grouping start_invivo->animal_model dosing Chronic Dosing: - Vehicle - BMS-984923 - this compound animal_model->dosing behavior Cognitive Behavioral Testing dosing->behavior biochem Post-mortem Brain Tissue Analysis (IHC, Western Blot) behavior->biochem data_analysis_invivo Compare Behavioral and Biochemical Outcomes biochem->data_analysis_invivo end_invivo Conclusion: Validate In Vivo Efficacy and Specificity data_analysis_invivo->end_invivo

Caption: A comprehensive workflow for in vitro and in vivo experimental design.

References

Application Notes and Protocols for In Vivo Administration of (S,S)-BMS-984923 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] In preclinical studies, particularly in mouse models of Alzheimer's disease, BMS-984923 has demonstrated the ability to rescue cognitive deficits and reverse synapse loss.[1] Its mechanism of action involves inhibiting the pathological interaction between amyloid-beta oligomers (Aβo)-bound cellular prion protein (PrPC) and mGluR5, thereby preventing downstream neurotoxic signaling without affecting the physiological signaling of glutamate.[1][2] These application notes provide a summary of key in vivo data and detailed protocols for the administration of this compound in mice based on published literature.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueAnimal ModelDosingSource
Oral Bioavailability 50-90%C57BL/6J MiceNot specified[1]
Half-life 3 hoursMiceNot specified
Brain:Plasma Ratio ~1.0 (at 3 hours post-dose)C57BL/6J Mice7.5 mg/kg (oral)[1]
Plasma Concentration >2 µM (at 10 hours post-dose)C57BL/6J Mice7.5 mg/kg or 15 mg/kg (oral)[1]
mGluR5 Occupancy ~98%Mice7.5 mg/kg (oral)[1]
Table 2: Efficacy of this compound in APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease
ExperimentTreatment GroupDose & AdministrationDurationOutcomeSource
Cognitive Function APPswe/PS1ΔE9 mice3.75 mg/kg by oral gavage, twice daily4 weeksRescue of memory deficits[3]
Synaptic Density APPswe/PS1ΔE9 mice3.75 mg/kg by oral gavage, twice daily4 weeksIncreased synaptic density (SV2A and PSD95 markers)[3]
Tau Pathology Triple transgenic Alzheimer's mice7.5 mg/kg/day4 weeksReduced soluble and insoluble phosphorylated tau[3]
Downstream Signaling APPswe/PS1ΔE9 mice3.75 mg/kg by oral gavage, twice daily4 weeksPrevention of Pyk2, CaMKII, and eEF2 activation[3]

Experimental Protocols

Protocol 1: Formulation and Oral Gavage Administration of this compound

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal scale

  • Gavage needles (20-22 gauge, 1.5-inch, with a rounded tip)

  • 1 mL syringes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation (for a final concentration of 2.5 mg/mL):

    • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL stock solution.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly. This will result in a suspended solution.

  • Animal Preparation and Dosing Calculation:

    • Weigh each mouse to determine the precise dosing volume. The recommended dosing volume for mice is typically 10 mL/kg.

    • Calculate the required volume of the 2.5 mg/mL working solution to achieve the desired dose (e.g., 3.75 mg/kg, 7.5 mg/kg, or 15 mg/kg).

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.

    • Attach the gavage needle to a 1 mL syringe filled with the calculated dose of the BMS-984923 solution.

    • Carefully insert the gavage needle into the esophagus and slowly administer the solution.

    • Observe the animal for any signs of distress during and after the procedure.

Protocol 2: Assessment of Cognitive Function using the Morris Water Maze

This protocol provides a general framework for assessing spatial learning and memory in mice, as was done in studies with BMS-984923. Specific parameters should be optimized based on the experimental design and mouse strain.

Materials:

  • Circular pool (120-180 cm in diameter)

  • Water, made opaque with non-toxic white paint

  • Submerged escape platform

  • Visual cues placed around the room

  • Video tracking system and software

Procedure:

  • Acquisition Phase (e.g., 5-6 days):

    • Fill the pool with water (22-25°C) and place the escape platform in a fixed location in one of the quadrants, submerged approximately 1 cm below the water surface.

    • Release the mouse into the water facing the pool wall from one of four predetermined start locations.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse does not find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.

  • Probe Trial (e.g., on day 7):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start location and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory.

Protocol 3: Immunohistochemistry for Synaptic Markers (SV2A and PSD95)

This protocol outlines a general procedure for the immunohistochemical staining of synaptic markers in mouse brain tissue. Specific antibody concentrations and incubation times may require optimization.

Materials:

  • Mouse brain tissue, fixed and sectioned

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies:

    • Anti-SV2A antibody

    • Anti-PSD95 antibody

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight in 4% PFA.

    • Cryoprotect the brains in a 30% sucrose (B13894) solution.

    • Section the brains into 30-40 µm thick coronal sections using a cryostat.

  • Immunostaining:

    • Wash the sections three times in PBS.

    • Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.

    • Incubate the sections with primary antibodies (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times in PBS.

    • Incubate the sections with the appropriate fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

    • Wash the sections three times in PBS.

    • Counterstain with DAPI for 10 minutes.

    • Wash the sections three times in PBS.

  • Imaging and Analysis:

    • Mount the sections onto glass slides with mounting medium.

    • Image the sections using a confocal microscope.

    • Quantify the density of SV2A and PSD95 puncta using image analysis software (e.g., ImageJ).

Mandatory Visualization

BMS984923_Signaling_Pathway cluster_intracellular Intracellular AbetaO Amyloid-beta Oligomers (Aβo) PrPC Prion Protein (PrPC) AbetaO->PrPC mGluR5 mGluR5 PrPC->mGluR5 Interacts with Downstream Pathological Signaling (Pyk2, CaMKII, eEF2 activation) mGluR5->Downstream Activates Glutamate_Signaling Physiological Glutamate Signaling mGluR5->Glutamate_Signaling BMS984923 This compound BMS984923->mGluR5 Synaptic_Dysfunction Synaptic Dysfunction & Loss Downstream->Synaptic_Dysfunction block X

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model APPswe/PS1ΔE9 Mice Dosing Administer BMS-984923 or Vehicle (e.g., 3.75 mg/kg, b.i.d., 4 weeks) Animal_Model->Dosing Drug_Prep Formulate this compound (e.g., for oral gavage) Drug_Prep->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral Histology Immunohistochemistry (SV2A, PSD95) Dosing->Histology Biochemistry Biochemical Analysis (p-Tau, Signaling Proteins) Dosing->Biochemistry Data_Analysis Quantify Cognitive Function, Synaptic Density, and Protein Levels Behavioral->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Cell-Based Assays with (S,S)-BMS-984923

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3][4] In the context of neurodegenerative diseases such as Alzheimer's, this compound presents a novel therapeutic strategy. Its mechanism of action involves disrupting the pathological interaction between amyloid-β oligomers (Aβo) bound to cellular prion protein (PrPC) and mGluR5, thereby inhibiting downstream neurotoxic signaling.[1][2][3][4] A key feature of this compound is its "silent" nature; it does not interfere with the normal physiological signaling of mGluR5 in response to glutamate, which is crucial for cognitive functions.[1][3][4]

These application notes provide detailed protocols for key cell-based assays to characterize the unique pharmacological profile of this compound. The assays are designed to:

  • Demonstrate the disruption of the Aβo-PrPC-mGluR5 protein complex.

  • Confirm the silent allosteric modulation at mGluR5 by assessing its lack of effect on glutamate-induced signaling.

Data Presentation

Table 1: Quantitative Data Summary for this compound

ParameterValueAssay TypeSource
Binding Affinity (Ki) 0.6 nMCompetitive radioligand binding assay[1][2]
Receptor Occupancy IC50 33.9 ng/mLIn vivo [18F]FPEB PET imaging in humans[5]
Receptor Occupancy IC80 135.7 ng/mLIn vivo [18F]FPEB PET imaging in humans[5]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound

BMS984923_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Fyn Fyn Kinase mGluR5->Fyn activates PhysiologicalSignaling Physiological Signaling (Calcium Mobilization) mGluR5->PhysiologicalSignaling PrPC PrPC PrPC->mGluR5 interacts with Abo Amyloid-β Oligomers (Aβo) Abo->PrPC binds BMS This compound BMS->mGluR5 binds to allosteric site BMS->mGluR5 disrupts interaction BMS->PhysiologicalSignaling Neurotoxicity Neurotoxic Signaling (Synapse Dysfunction) Fyn->Neurotoxicity Glutamate Glutamate Glutamate->mGluR5 activates

Caption: Mechanism of this compound Action.

Experimental Workflow: Co-Immunoprecipitation Assay

CoIP_Workflow start HEK293T cells co-expressing mGluR5 and PrPC treat Treat with Aβo and/or This compound start->treat lyse Cell Lysis treat->lyse ip Immunoprecipitation with anti-PrPC antibody lyse->ip wash Wash beads ip->wash elute Elute proteins wash->elute analysis Western Blot Analysis (Probe for mGluR5) elute->analysis result Result: Decreased mGluR5 in Aβo + BMS-984923 lane analysis->result Calcium_Assay_Workflow start HEK293T cells expressing mGluR5 load Load cells with calcium-sensitive dye start->load pre_treat Pre-treat with this compound or mGluR5 antagonist (control) load->pre_treat stimulate Stimulate with Glutamate or DHPG pre_treat->stimulate measure Measure intracellular calcium (Fluorometric Imaging) stimulate->measure result Result: BMS-984923 does not inhibit glutamate-induced calcium influx measure->result

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with (S,S)-BMS-984923

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecular entities.[1][2] This reaction's modularity, high yield, and compatibility with a wide range of functional groups and aqueous environments have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[2]

These application notes provide a detailed protocol for the CuAAC reaction utilizing (S,S)-BMS-984923, a derivative of a potent mGluR5 silent allosteric modulator.[3][4] this compound incorporates a terminal alkyne group, rendering it a suitable substrate for click chemistry.[3] This enables its conjugation to various azide-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, or other biomolecules, for use in target identification, imaging, and diagnostic applications.

Chemical Principle

The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[1][2] The catalytic cycle is initiated by the in situ reduction of a copper(II) salt (e.g., CuSO₄) by a reducing agent, typically sodium ascorbate (B8700270).[5] A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to protect the Cu(I) from oxidation and enhance reaction efficiency.[5][6]

Experimental Protocols

This section outlines a general protocol for the copper-catalyzed azide-alkyne cycloaddition of this compound with an azide-containing molecule. This protocol is a starting point and may require optimization for specific applications.

Materials and Reagents
ReagentRecommended Purity/Grade
This compound≥98%
Azide-containing molecule (e.g., Azido-PEG-Biotin)≥95%
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent Grade
Sodium Ascorbate≥99%
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%
Deionized Water (ddH₂O)High Purity
Phosphate-Buffered Saline (PBS)pH 7.4
Stock Solution Preparation

Proper preparation of stock solutions is critical for reproducible results.

Stock SolutionConcentrationSolventStorage Conditions
This compound10 mMDMSO-20°C, protected from light
Azide-containing molecule10 mMDMSO or ddH₂O-20°C
Copper(II) Sulfate100 mMddH₂ORoom Temperature
Sodium Ascorbate1 MddH₂O-20°C in aliquots (prepare fresh)
THPTA100 mMddH₂O-20°C

Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh from solid for best results.

Reaction Protocol
  • Reaction Setup: In a microcentrifuge tube, add the following reagents in the specified order:

    • This compound (from 10 mM stock) to a final concentration of 100 µM.

    • Azide-containing molecule (from 10 mM stock) to a final concentration of 120 µM (1.2 equivalents).

    • PBS buffer (pH 7.4) to bring the volume to 90% of the final reaction volume.

    • Vortex the mixture gently.

  • Catalyst Preparation: In a separate tube, prepare the copper-ligand premix:

    • Mix CuSO₄ (from 100 mM stock) and THPTA (from 100 mM stock) in a 1:5 molar ratio. For a typical reaction, this would be 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA.

    • Let the premix stand for 2-3 minutes at room temperature.[5]

  • Initiation of the Reaction:

    • Add the CuSO₄/THPTA premix to the reaction tube containing the alkyne and azide to achieve a final CuSO₄ concentration of 1 mM.

    • Add freshly prepared sodium ascorbate (from 1 M stock) to the reaction mixture to a final concentration of 5 mM to initiate the reaction.[7]

    • The final reaction volume should be adjusted with PBS.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure adequate mixing. For sensitive biomolecules, the reaction can be carried out at 4°C, but may require a longer incubation time.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by the addition of EDTA to chelate the copper catalyst.

    • The product can be purified using standard techniques such as HPLC, solid-phase extraction, or precipitation, depending on the properties of the final conjugate.

Example Reaction Conditions
ParameterValue
Final Concentration of this compound100 µM
Final Concentration of Azide120 µM
Final Concentration of CuSO₄1 mM
Final Concentration of THPTA5 mM
Final Concentration of Sodium Ascorbate5 mM
Solvent SystemPBS with ≤5% DMSO
TemperatureRoom Temperature
Reaction Time1-4 hours

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

CuAAC_Reaction_Mechanism Alkyne This compound (Alkyne) Triazole Triazole Product Alkyne->Triazole Azide R-N3 (Azide) Azide->Triazole Cu_I Cu(I) Cu_I->Triazole Catalysis Cu_II Cu(II)SO4 Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand THPTA (Ligand) Ligand->Cu_I Stabilization

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, THPTA) Mix_Reactants Combine this compound and Azide in Buffer Prep_Stocks->Mix_Reactants Prep_Catalyst Prepare CuSO4/THPTA Premix Mix_Reactants->Prep_Catalyst Initiate Add Catalyst Premix and Sodium Ascorbate Prep_Catalyst->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Product (e.g., HPLC) Quench->Purify Characterize Characterize Conjugate (e.g., MS, NMR) Purify->Characterize

Caption: A generalized experimental workflow for the CuAAC reaction with this compound.

This compound Signaling Context

While this compound is the less active enantiomer, its parent compound, BMS-984923, is a silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[3][8] It has been shown to inhibit the interaction between cellular prion protein (PrPC) and amyloid-β oligomers (Aβo) at the mGluR5, thereby preventing pathological signaling associated with Alzheimer's disease without affecting normal glutamate signaling.[4][8] The ability to conjugate this compound to reporter molecules via click chemistry provides a powerful tool to study the distribution and target engagement of this class of compounds.

Signaling_Pathway Abo Amyloid-β Oligomers (Aβo) PrPc Prion Protein (PrPC) Abo->PrPc Binds mGluR5 mGluR5 PrPc->mGluR5 Interacts Patho_Signal Pathological Signaling mGluR5->Patho_Signal Activates Physio_Signal Physiological Signaling mGluR5->Physio_Signal Activates BMS This compound BMS->PrPc Inhibits Interaction BMS->mGluR5 Binds (Allosteric Site) Glutamate Glutamate Glutamate->mGluR5 Binds (Orthosteric Site)

Caption: Simplified signaling context of BMS-984923 at the mGluR5 receptor complex.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound provides a robust and versatile method for the synthesis of novel chemical probes and bioconjugates. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, chemical biology, and drug development to facilitate the application of this powerful ligation chemistry. Optimization of the reaction conditions for specific substrates and applications is encouraged to achieve the desired outcomes.

References

Troubleshooting & Optimization

(S,S)-BMS-984923 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-BMS-984923. The information is designed to address common challenges, particularly those related to solubility, and to provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] In the context of Alzheimer's disease research, BMS-984923 is investigated for its ability to inhibit the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo). It blocks the interaction between the cellular prion protein (PrPC) bound to Aβo and mGluR5, thereby preventing downstream neurotoxic effects without interfering with normal physiological glutamate signaling.[2][3] This mechanism is crucial for rescuing synaptic deficits and cognitive decline observed in preclinical models of Alzheimer's disease.[2][3]

Q2: What are the known physicochemical properties of this compound?

Data Summary: Physicochemical and Pharmacokinetic Properties of BMS-984923

PropertyValueSource
Molecular Formula C₂₂H₁₅ClN₂O₂[2]
Molecular Weight 374.8 g/mol [2]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
In Vivo Formulation Suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (2.5 mg/mL) or 10% DMSO and 90% Corn Oil (2.5 mg/mL)[4]
Oral Bioavailability (in mice) Good (50-90%)[2]
Blood-Brain Barrier Penetration Yes[4]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility challenges encountered when preparing this compound for in vitro and in vivo experiments.

Problem: this compound is not dissolving in my aqueous buffer.

Cause: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended.

Solution:

  • Primary Dissolution in an Organic Solvent:

    • It is recommended to first dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Preparation of Working Solutions:

    • For in vitro assays, the DMSO stock solution can be serially diluted to the final desired concentration in the cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5%).

    • For in vivo studies, a suspension is the recommended formulation. A common protocol involves the use of co-solvents and surfactants.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol describes the preparation of a 2.5 mg/mL suspended solution suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final mixture to ensure a uniform suspension.

Note: This protocol yields a suspended solution of 2.5 mg/mL and can be used for oral and intraperitoneal injections.[4]

Protocol 2: Alternative In Vivo Formulation

An alternative formulation for a 2.5 mg/mL suspended solution involves the use of corn oil.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Dissolve this compound in DMSO to make a stock solution.

  • Prepare the final formulation by adding the DMSO stock to corn oil to achieve a final solvent ratio of 10% DMSO and 90% corn oil.

  • The final concentration of this compound should be 2.5 mg/mL.

  • Ultrasonication may be required to achieve a uniform suspension.

Visualizations

Signaling Pathway of Aβo-PrPC-mGluR5 and the Action of this compound

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Abo Amyloid-beta Oligomers (Aβo) PrPc Cellular Prion Protein (PrPC) Abo->PrPc Binds mGluR5 mGluR5 PrPc->mGluR5 Complex Formation Fyn Fyn Kinase mGluR5->Fyn Activates Pyk2_CaMKII Pyk2 / CaMKII Activation Fyn->Pyk2_CaMKII Leads to Synaptic_Dysfunction Synaptic Dysfunction Pyk2_CaMKII->Synaptic_Dysfunction BMS This compound BMS->mGluR5 Inhibits Interaction

Caption: Pathological signaling cascade in Alzheimer's disease and the inhibitory action of this compound.

Experimental Workflow: Preparation of this compound for In Vivo Studies

cluster_protocol In Vivo Formulation Protocol Start Start with this compound Powder DMSO_Stock Dissolve in DMSO (25 mg/mL Stock) Start->DMSO_Stock Add_PEG300 Add to PEG300 DMSO_Stock->Add_PEG300 Add_Tween Add Tween-80 Add_PEG300->Add_Tween Add_Saline Add Saline Add_Tween->Add_Saline Final_Suspension Vortex to create 2.5 mg/mL Suspended Solution Add_Saline->Final_Suspension

Caption: Step-by-step workflow for preparing a suspended solution of this compound for in vivo experiments.

Troubleshooting Logic for Solubility Issues

Start Encountered Solubility Issue? Aqueous_Buffer Attempting to dissolve directly in aqueous buffer? Start->Aqueous_Buffer Use_DMSO Recommended Solution: 1. Dissolve in 100% DMSO to create a stock solution. Aqueous_Buffer->Use_DMSO Yes In_Vitro For In Vitro Use? Use_DMSO->In_Vitro Dilute Dilute DMSO stock in final medium. Keep final DMSO concentration low (<0.5%). In_Vitro->Dilute Yes In_Vivo For In Vivo Use? In_Vitro->In_Vivo No Suspension Prepare a suspended solution using co-solvents (e.g., PEG300, Tween-80, Corn Oil). In_Vivo->Suspension Yes

Caption: Decision-making workflow for addressing solubility challenges with this compound.

References

Improving the stability of (S,S)-BMS-984923 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (S,S)-BMS-984923 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My this compound solution appears cloudy or shows precipitation. What should I do?

A1: Cloudiness or precipitation can indicate solubility issues or degradation. Consider the following troubleshooting steps:

  • Solvent Choice: this compound is reported to be soluble in DMSO.[1] If you are using aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility and is compatible with your experimental system.

  • Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent system. Try preparing a more dilute solution.

  • Temperature: Ensure the solution is stored at the recommended temperature. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • pH of Aqueous Solutions: The stability of compounds containing an oxazolidinone ring can be pH-dependent. Extreme pH values may lead to hydrolysis and degradation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) if possible.

Q2: I suspect my this compound solution has degraded. How can I confirm this and what are the likely degradation pathways?

A2: Degradation can lead to a loss of compound activity and the formation of impurities.

  • Confirmation of Degradation: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Potential Degradation Pathways: Based on the chemical structure of this compound, which contains an oxazolidinone ring, two primary degradation pathways should be considered:

    • Hydrolysis: The oxazolidinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[2]

    • Oxidation: While less common for this specific structure, oxidative degradation can occur, especially in the presence of oxidizing agents or exposure to light and air. Studies on other oxazolidinone-containing compounds have investigated oxidative degradation pathways.[3]

Q3: How can I prepare a stable formulation of this compound for in vivo studies?

A3: For oral administration in animal models, a suspension of this compound can be prepared. A suggested protocol involves first dissolving the compound in DMSO, followed by dilution with PEG300, Tween-80, and saline to create a uniform suspension.[1] It is crucial to prepare this formulation fresh before each use to minimize potential degradation.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store the solid compound in a cool, dry, and dark place.

  • Stock Solutions (in DMSO): Aliquot and store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureMaximum Storage Duration
Stock SolutionDMSO10 mM-20°C1 month[1]
Stock SolutionDMSO10 mM-80°C6 months[1]
In vivo FormulationDMSO, PEG300, Tween-80, Saline2.5 mg/mLRoom TemperaturePrepare fresh before use[1]

Table 2: Potential Degradation Pathways and Stress Conditions

Degradation PathwayStress ConditionPotential OutcomeRecommended Analytical Technique
HydrolysisAcidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH)Oxazolidinone ring openingHPLC, LC-MS
OxidationOxidizing agent (e.g., 3% H₂O₂)Formation of oxidative adductsHPLC, LC-MS
PhotodegradationExposure to UV and/or visible lightPhotolytic decompositionHPLC, LC-MS
Thermal DegradationElevated temperature (e.g., 60°C)Thermally induced decompositionHPLC, LC-MS

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Accurately weigh the required amount of solid this compound (Molecular Weight: 374.82 g/mol ).

  • Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate and sample as described for acidic degradation.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before dilution.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the mixture at room temperature and sample at various time points.

    • Dilute the aliquots with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at a specified temperature (e.g., 60°C).

    • Place a solution of the compound in a temperature-controlled chamber.

    • Sample at various time points and prepare for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) in a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • Sample at various time points and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Mandatory Visualization

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Abeta Amyloid-β Oligomers (Aβo) Glutamate Glutamate PrPc PrPC Abeta->PrPc binds mGluR5 mGluR5 Glutamate->mGluR5 activates PrPc->mGluR5 interacts with Gq Gq protein mGluR5->Gq activates Normal_Signaling Normal Glutamate Signaling mGluR5->Normal_Signaling mediates BMS984923 This compound BMS984923->mGluR5 modulates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Synaptic_Dysfunction Synaptic Dysfunction & Tau Pathology Ca_release->Synaptic_Dysfunction PKC->Synaptic_Dysfunction

Caption: this compound mechanism of action on the mGluR5 signaling pathway.

Stability_Testing_Workflow start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Multiple Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data evaluation Evaluate Stability Profile and Identify Degradation Pathways data->evaluation

Caption: Experimental workflow for stability testing of this compound.

References

Unexpected activity of (S,S)-BMS-984923 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (S,S)-BMS-984923, also known as ALX-001. This silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is designed to selectively inhibit the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without affecting physiological glutamate signaling.[1][2]

Troubleshooting Guide

This guide addresses potential unexpected observations or issues that may arise during experiments with this compound.

Observation / Issue Potential Cause Recommended Action
No effect on amyloid plaque load or gliosis in Alzheimer's disease models. This is the expected outcome. This compound's mechanism is to rescue synaptic deficits and downstream signaling abnormalities induced by Aβo, not to clear existing amyloid plaques or reduce gliosis.[1][3]Focus analysis on synaptic markers (e.g., SV2A, PSD95), synaptic plasticity (e.g., LTP), and cognitive/behavioral outcomes.[1][3]
No change in glutamate-induced calcium signaling in cell-based assays. This is a defining characteristic of a "silent" allosteric modulator. Unlike mGluR5 antagonists or agonists, this compound should not affect the receptor's response to its endogenous ligand, glutamate.[1][2]This confirms the compound is acting as expected. Use this as a positive control to differentiate its activity from other mGluR5 modulators.
Mild, transient adverse effects observed in animal studies (e.g., dizziness, brief sensory changes). While generally well-tolerated, mild and transient treatment-emergent adverse events have been reported in clinical trials, such as brief oral sensations, dizziness, and headache.[4]Ensure dosing is within the recommended range. Monitor animals for transient behavioral changes post-administration. If effects are severe or persistent, consider reducing the dose or re-evaluating the vehicle and administration procedure.
Variability in cognitive or behavioral rescue in animal models. Factors such as age of animals, specific pathology of the model, timing of treatment initiation, and dosing regimen can influence outcomes. The compound has been shown to be effective when treatment is started after pathology emergence.[1]Ensure the animal model is appropriate and that treatment duration and dosage are consistent with published effective protocols (e.g., 3.75 mg/kg, twice daily for 4 weeks in APPswe/PS1ΔE9 mice).[1][3]
Unexpected activity in non-neuronal cell types. A broad screening panel showed high selectivity for mGluR5. However, very weak affinity for protease-activated receptor 1 (PAR-1) and the progesterone (B1679170) receptor was noted (100-300 fold less than for mGluR5).[1] While unlikely to be significant at typical effective concentrations, high-concentration in vitro studies could potentially engage these targets.If working with cell types expressing high levels of PAR-1 or progesterone receptors, include appropriate controls to rule out off-target effects, especially at high micromolar concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a silent allosteric modulator (SAM) of the mGluR5 receptor.[1] It selectively blocks the interaction of the mGluR5 receptor with the cellular prion protein (PrPC) when PrPC is bound to pathological amyloid-beta oligomers (Aβo).[1][2] This prevents the downstream neurotoxic signaling that leads to synaptic damage, without interfering with the normal, physiological signaling of glutamate.[1][2]

Q2: What is the binding affinity of this compound for mGluR5?

A2: this compound is a high-potency modulator with a reported binding affinity (Ki) of 0.6 nM for mGluR5.[5]

Q3: Will treatment with this compound clear amyloid plaques in my Alzheimer's disease mouse model?

A3: No, this is not an expected outcome. Studies in transgenic mouse models have shown that while this compound rescues cognitive deficits and restores synaptic density, it does not significantly alter amyloid plaque load or neuroinflammation (astrogliosis or microgliosis).[1][3] Its therapeutic effect is believed to stem from the recovery of synapses.[1]

Q4: Is this compound orally bioavailable and brain penetrant?

A4: Yes. Preclinical studies in mice have demonstrated good oral bioavailability (50-90%) and that brain concentrations can be as high as plasma concentrations.[1] PET imaging studies in both rodents and non-human primates have confirmed that orally administered this compound effectively occupies mGluR5 sites in the brain.[6]

Q5: Have any off-target activities been reported?

A5: this compound is highly selective. A large panel screening against 508 potential targets revealed no significant affinity or selectivity for other receptors, with the minor exception of protease-activated receptor 1 and the progesterone receptor, for which selectivity was over 100-fold less than for mGluR5.[1]

Q6: What are the reported side effects in clinical trials?

A6: In a Phase 1a single ascending dose study in healthy older adults, this compound was found to be safe and well-tolerated at doses up to 200 mg.[1] All treatment-emergent adverse events were mild to moderate. Possibly related events included brief oral sensations, transient dizziness, headache, a single episode of transient hypertension, and one lab measurement of increased triglycerides.[4]

Quantitative Data Summary

Table 1: Pharmacological and Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Binding Affinity (Ki) 0.6 nM-[5]
Oral Bioavailability 50-90%Mouse[1]
Half-life (t1/2) ~3 hoursMouse[3]
Plasma IC50 (Receptor Occupancy) 33.9 ng/mLHuman[4]
Plasma IC80 (Receptor Occupancy) 135.7 ng/mLHuman[4]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in an Alzheimer's Disease Mouse Model

This representative protocol is based on methodologies described by Haas et al., 2017.

  • Animal Model: Aged (e.g., 14-month-old) APPswe/PS1ΔE9 transgenic mice, which exhibit significant amyloid pathology and cognitive deficits.[1]

  • Compound Preparation: Prepare this compound for oral gavage in a suitable vehicle. The original study does not specify the vehicle, but a common choice is 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water.

  • Dosing Regimen: Administer this compound at a dose of 3.75 mg/kg via oral gavage, twice daily (B.I.D.).[3] A vehicle-only group should be run in parallel as a control.

  • Treatment Duration: Continue the dosing regimen for 4 consecutive weeks.[1]

  • Behavioral Assessment: Following the treatment period, conduct cognitive tests such as the Morris water maze, novel object recognition, or passive avoidance tests to assess memory and learning.[1]

  • Tissue Collection and Analysis: After behavioral testing, perfuse animals and collect brain tissue.

  • Endpoint Analysis:

    • Synaptic Density: Perform immunohistochemistry or western blotting for presynaptic (SV2A) and postsynaptic (PSD95) markers in the hippocampus and cortex.[1]

    • Signaling Pathways: Analyze the phosphorylation status of downstream signaling molecules such as Pyk2, CaMKII, and eEF2 via western blot.[3]

    • Pathology: Use histology to assess amyloid plaque load (e.g., with Thioflavin S staining) and gliosis (e.g., with Iba1 for microglia and GFAP for astrocytes).

Visualizations

Signaling Pathway Diagram

G cluster_0 Pathological Aβo Signaling cluster_1 Physiological Glutamate Signaling Abo Amyloid-Beta Oligomers (Aβo) PrPc PrPC Abo->PrPc Binds mGluR5 mGluR5 PrPc->mGluR5 Interacts Downstream Aberrant Downstream Signaling (e.g., pPyk2, pCaMKII, peEF2) mGluR5->Downstream Activates BMS This compound BMS->mGluR5 Blocks Interaction SynapseLoss Synaptic Dysfunction & Loss Downstream->SynapseLoss Leads to Glutamate Glutamate mGluR5_phys mGluR5 Glutamate->mGluR5_phys Binds PhysSignaling Normal Physiological Signaling mGluR5_phys->PhysSignaling Activates

Caption: Pathological vs. Physiological mGluR5 Signaling.

Experimental Workflow Diagram

G start Start: Aged AD Mouse Model treatment 4-Week Treatment Regimen start->treatment vehicle Vehicle Control (Oral Gavage, BID) treatment->vehicle bms_drug This compound (3.75 mg/kg, Oral, BID) treatment->bms_drug behavior Cognitive & Behavioral Testing (e.g., MWM) vehicle->behavior bms_drug->behavior tissue Brain Tissue Collection behavior->tissue analysis Endpoint Analysis tissue->analysis synapse Synaptic Markers (SV2A, PSD95) analysis->synapse Assess pathology Plaque & Gliosis (Thioflavin S, Iba1) analysis->pathology Assess signaling Downstream Signaling (pPyk2, pCaMKII) analysis->signaling Assess

Caption: In Vivo Efficacy Testing Workflow.

References

Technical Support Center: Troubleshooting (S,S)-BMS-984923 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,S)-BMS-984923 in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. Given that this compound is a potent mGluR5 silent allosteric modulator, it is presumed that users have derivatized this molecule with either an azide (B81097) or a strained alkyne to facilitate its conjugation to a corresponding reaction partner for applications such as target identification, imaging, or the creation of novel drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it in click chemistry?

This compound is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) with a high binding affinity (Ki = 0.6 nM)[1]. It has demonstrated good oral bioavailability and blood-brain barrier penetration in preclinical studies[1][2]. Researchers may employ click chemistry to attach probes, such as fluorophores or affinity tags, to this compound. This allows for the study of its distribution, target engagement, and interactions within biological systems without significantly altering its pharmacological activity.

Q2: What type of click chemistry is recommended for a complex molecule like this compound?

For biological applications involving complex molecules, strain-promoted azide-alkyne cycloaddition (SPAAC) is highly recommended. SPAAC is a type of copper-free click chemistry that avoids the cellular toxicity associated with copper catalysts, making it ideal for experiments in living cells and in vivo[3][4][]. The reaction occurs between a strained cyclooctyne (B158145) and an azide.

Q3: What are the key advantages of using SPAAC for bioconjugation?

Key advantages of SPAAC include:

  • Bioorthogonality: The reaction is highly selective and does not interfere with native biological processes[4][].

  • Catalyst-Free: It eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell imaging and in vivo studies[3][6].

  • Mild Reaction Conditions: SPAAC reactions can be performed under physiological conditions (aqueous buffers, neutral pH, and ambient temperature)[3][7].

  • High Efficiency and Clean Reactions: These reactions are typically high-yielding with minimal side products[8].

Q4: What are the potential challenges with SPAAC reactions?

While robust, SPAAC reactions can present some challenges:

  • Reaction Kinetics: The reaction rates can vary depending on the specific strained alkyne and azide used[4][9].

  • Stability of Reagents: Some strained alkynes can have limited stability under certain conditions[10].

  • Regioselectivity: SPAAC reactions can produce a mixture of 1,4- and 1,5-substituted triazole regioisomers, which may require separation if regioisomeric purity is critical[11].

  • Hydrophobicity: The cyclooctyne moiety can increase the hydrophobicity of the final conjugate, potentially affecting its solubility and biodistribution[11].

Troubleshooting Guide

This guide addresses common issues encountered during SPAAC reactions involving a modified this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Reactant Stoichiometry Systematically vary the ratio of the azide to the alkyne. An excess of one reactant (e.g., 1.1 to 2-fold) can drive the reaction to completion. For labeling experiments, using a slight excess of the labeling reagent is common.
Inappropriate Solvent While SPAAC is compatible with aqueous buffers, the addition of organic co-solvents (e.g., DMSO, acetonitrile) may be necessary to improve the solubility of hydrophobic reactants like a derivatized this compound. However, high concentrations of organic solvents can sometimes be counterproductive[9].
Insufficient Reaction Time or Temperature Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, LC-MS). While many SPAAC reactions are fast, some may require longer incubation periods. Gently warming the reaction (e.g., to 37-45°C) can significantly enhance the reaction rate without causing degradation of sensitive biomolecules[7][8].
Degradation of Reagents Ensure the stability of your azide- or alkyne-modified this compound and the corresponding click partner. Store stock solutions appropriately, typically at -20°C or -80°C, and use fresh preparations when possible[1]. Some cyclooctynes can be unstable in the presence of reducing agents[10].
Incorrect pH The optimal pH for SPAAC reactions is typically between 7 and 9. While the reaction can proceed over a wider pH range (4-12), extreme pH values may affect the stability of the reactants or the target biomolecule[3].
Problem 2: Presence of Multiple Products or Impurities

Possible Causes & Solutions

CauseRecommended Action
Formation of Regioisomers SPAAC reactions are known to produce a mixture of 1,4- and 1,5-disubstituted triazoles[11]. If a single regioisomer is required, purification by reverse-phase HPLC is often necessary.
Side Reactions Although generally clean, side reactions can occur. For instance, some click handles may exhibit instability under certain conditions, such as the presence of reducing agents or extreme pH[10]. Characterize unexpected products by mass spectrometry to identify potential side reactions.
Impure Starting Materials Ensure the purity of your derivatized this compound and the corresponding click partner before starting the conjugation reaction. Impurities can lead to the formation of side products.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Similar Properties of Product and Excess Reagent If the product and an excess starting material have similar properties (e.g., solubility, charge), purification can be challenging. Consider using a "catch-and-release" strategy where one of the reactants is immobilized on a solid support, allowing for easy removal after the reaction. Alternatively, a "click-to-purify" approach can be used where the product is selectively captured on a resin[11].
Poor Solubility of the Final Conjugate The addition of a hydrophobic cyclooctyne can decrease the aqueous solubility of the final product. Purification may require the use of organic co-solvents in the mobile phase for chromatography.

Experimental Protocols

General Protocol for a Small-Scale SPAAC Reaction
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-modified this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the strained alkyne (e.g., a cyclooctyne derivative) in a compatible solvent.

    • Note: The stability of stock solutions should be considered; fresh preparations are often best[12].

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide- and alkyne-containing reactants in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • If solubility is an issue, a small percentage of an organic co-solvent can be added.

    • The final concentrations and stoichiometry should be based on optimization experiments, but a slight excess of one reactant is a good starting point.

  • Incubation:

    • Allow the reaction to proceed at room temperature or at a slightly elevated temperature (e.g., 37°C)[8].

    • Incubation times can range from minutes to several hours, depending on the kinetics of the specific click partners[7].

  • Monitoring and Analysis:

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS or analytical HPLC, to determine the extent of product formation.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide-Modified This compound Stock mix Combine Reactants in Buffer prep_azide->mix prep_alkyne Prepare Strained Alkyne Stock prep_alkyne->mix incubate Incubate (RT or 37°C) mix->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor purify Purify Conjugate (HPLC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for SPAAC conjugation of this compound.

troubleshooting_workflow start Low or No Product? check_reagents Check Reagent Stability and Purity start->check_reagents Yes analyze_impurities Multiple Products? start->analyze_impurities No optimize_stoichiometry Optimize Reactant Ratio (e.g., 1.1:1 to 2:1) check_reagents->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) optimize_stoichiometry->optimize_conditions optimize_conditions->analyze_impurities check_regioisomers Consider Regioisomer Formation analyze_impurities->check_regioisomers Yes success Successful Conjugation analyze_impurities->success No check_side_reactions Investigate Potential Side Reactions (MS) check_regioisomers->check_side_reactions

Caption: Troubleshooting decision tree for this compound click chemistry reactions.

References

Technical Support Center: (S,S)-BMS-984923 (ALX-001)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the experimental use of (S,S)-BMS-984923, also known as ALX-001.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] Its primary mechanism involves potently inhibiting the interaction between the cellular prion protein (PrPC)-amyloid-β oligomer (Aβo) complex and mGluR5.[2][3] This action selectively blocks the pathological signaling cascade induced by Aβo that leads to synaptic dysfunction, without affecting the normal, physiological signaling of glutamate.[1][3][4][5]

Q2: What are the known off-target effects or adverse events associated with this compound?

A2: Based on Phase 1 clinical trials in healthy older adults, this compound is considered safe and well-tolerated.[4][6] No serious adverse events have been reported.[6][7] All observed treatment-emergent adverse events (TEAEs) were of mild or moderate intensity.[6] The few TEAEs considered possibly related to the treatment include:

  • Brief oral sensations[6][8]

  • Transient dizziness[6][8]

  • Transient headache[6][8]

  • Transient hypertension[6]

  • A single lab measurement of increased triglycerides[6]

Notably, the compound does not exhibit the neuropsychiatric or cognitive adverse events commonly associated with mGluR5 negative allosteric modulators, underscoring its unique "silent" modulatory profile.[4]

Q3: Does this compound interfere with normal mGluR5 glutamate signaling?

A3: No. A key characteristic of this compound is that it is a silent allosteric modulator. It binds to mGluR5 but does not alter the receptor's response to its endogenous ligand, glutamate.[1][2][5] This allows it to selectively block the pathogenic signaling initiated by Aβ oligomers while preserving the physiological functions of mGluR5 that are essential for cognition.[4][5]

Q4: How does the selectivity of this compound for mGluR5 appear in preclinical models?

A4: Preclinical studies have demonstrated high selectivity. In mouse models of Alzheimer's disease, treatment with this compound rescued cognitive deficits and reversed synapse loss without altering amyloid plaque load, astrogliosis, or microgliosis.[1][7] This suggests its therapeutic effects are derived from the specific modulation of the Aβo-PrPC-mGluR5 signaling pathway rather than broad, off-target effects on other pathological features.

Troubleshooting Guide

Issue 1: Unexpected results in cell-based functional assays (e.g., no effect on glutamate-induced calcium flux).

  • Possible Cause: This is the expected outcome. As a silent allosteric modulator, this compound should not, by itself, affect mGluR5 signaling in response to glutamate.[5]

  • Troubleshooting Steps:

    • Confirm Assay Integrity: Run a positive control with a known mGluR5 agonist (e.g., DHPG) to ensure the cells are responsive.

    • Verify SAM Profile: To confirm the compound's mechanism, design an experiment where cells are first challenged with Aβ oligomers (to induce pathological signaling) and then treated with this compound. The compound should reverse or prevent the Aβo-induced signaling abnormalities.[7]

    • Check Compound Integrity: Ensure the compound has been stored correctly (-80°C for long-term, -20°C for short-term) and the solution is prepared as per protocol to rule out degradation.[3]

Issue 2: Observation of adverse effects in preclinical animal models not listed in the known safety profile.

  • Possible Cause: While the safety profile is favorable, individual animal responses can vary. Other experimental factors could also be at play.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure the observed effect is not present in the vehicle-only control group. Review the formulation protocol; for example, a common formulation involves DMSO, PEG300, Tween-80, and saline.[3]

    • Dose-Response Analysis: Determine if the effect is dose-dependent. This compound has shown no toxicity in rodents and nonhuman primates at doses up to 250 times higher than those needed for 50% receptor occupancy.[8] An adverse effect at a low dose may indicate an unrelated issue.

    • Monitor Plasma Concentration: Measure the plasma exposure of the compound to ensure it is within the expected therapeutic window. The IC50 and IC80 for receptor occupancy based on plasma concentration are known.[6]

    • Consult Toxicologist: If the effect persists and is dose-dependent, a consultation with a toxicologist is recommended to investigate potential species-specific off-target effects.

Quantitative Data Summary

The following table summarizes key quantitative metrics for this compound activity.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.6 nMRecombinant human mGluR5[3][5]
Plasma Conc. for 50% RO (IC50) 33.9 ng/mLHuman[6]
Plasma Conc. for 80% RO (IC80) 135.7 ng/mLHuman[6]

RO: Receptor Occupancy

Experimental Protocols & Visualizations

Signaling Pathway of this compound Action

This diagram illustrates the mechanism by which this compound prevents neurotoxic signaling.

cluster_0 Normal Synaptic Signaling cluster_1 Pathological Signaling (e.g., Alzheimer's Disease) Glutamate Glutamate mGluR5_normal mGluR5 Glutamate->mGluR5_normal Binds PhysiologicalResponse Normal Physiological Response mGluR5_normal->PhysiologicalResponse Activates Abo Amyloid-β Oligomers (Aβo) PrPc PrPC Abo->PrPc Binds mGluR5_patho mGluR5 PrPc->mGluR5_patho Interacts with Neurotoxicity Synaptic Dysfunction & Neurotoxicity mGluR5_patho->Neurotoxicity Activates BMS This compound BMS->mGluR5_patho Blocks Interaction

Caption: Mechanism of this compound action on the mGluR5 signaling pathway.

Protocol 1: Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for mGluR5 via competitive displacement of a known radioligand.

Methodology:

  • Materials: Membranes from cells expressing recombinant human mGluR5, [3H]MPEPy (radioligand), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2), scintillation fluid, filter plates, and a scintillation counter.

  • Procedure: a. Prepare serial dilutions of this compound (e.g., 0.01 nM to 1 µM). b. In a 96-well plate, combine the mGluR5-expressing membranes, a fixed concentration of [3H]MPEPy (near its Kd), and varying concentrations of this compound. c. For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM MPEP). For total binding wells, add vehicle. d. Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium. e. Rapidly filter the contents of each well through a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand. f. Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting NSB from the total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Mobilization Assay

Objective: To confirm that this compound is a silent allosteric modulator and does not affect glutamate-induced mGluR5 activation.

Methodology:

  • Materials: HEK293 cells expressing human mGluR5, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), L-glutamate, and this compound. A fluorescence plate reader is required.

  • Procedure: a. Plate the mGluR5-expressing cells in a 96-well plate and allow them to adhere overnight. b. Load cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Wash the cells with assay buffer. d. Add varying concentrations of this compound to the wells and incubate for a predefined period (e.g., 15-30 minutes). Include vehicle-only control wells. e. Place the plate in the fluorescence reader and begin recording baseline fluorescence. f. Add a sub-maximal (EC80) concentration of L-glutamate to all wells to stimulate the receptor. g. Continue recording the fluorescence signal to measure the intracellular calcium peak.

  • Data Analysis: a. Calculate the peak fluorescence response for each well. b. Compare the response in wells pre-treated with this compound to the vehicle control wells. c. A silent allosteric modulator will show no significant difference in the glutamate-induced calcium response across all tested concentrations compared to the vehicle control.

Troubleshooting Workflow for Preclinical Studies

This diagram outlines a logical workflow for investigating unexpected adverse effects in animal models.

Start Adverse Event (AE) Observed in Animal Model CheckVehicle Is AE present in vehicle control group? Start->CheckVehicle DoseResponse Perform Dose-Response Study. Is AE dose-dependent? CheckVehicle->DoseResponse No EndNotRelated Conclusion: AE likely not compound-related. Investigate other variables. CheckVehicle->EndNotRelated Yes PlasmaAnalysis Measure Plasma Concentration DoseResponse->PlasmaAnalysis Yes DoseResponse->EndNotRelated No ConcentrationCheck Is concentration within expected therapeutic range? PlasmaAnalysis->ConcentrationCheck ConsultTox Consult Toxicologist for Species-Specific Effect Analysis ConcentrationCheck->ConsultTox Yes ConcentrationCheck->EndNotRelated No (e.g., overdose) EndRelated Conclusion: AE is potentially compound-related. Further investigation required. ConsultTox->EndRelated

Caption: Troubleshooting workflow for unexpected adverse events in animal studies.

References

Why is my (S,S)-BMS-984923 control showing an effect?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (S,S)-BMS-984923 as a negative control in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address why this control compound might be exhibiting an unexpected biological effect.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: Why is my this compound negative control showing an effect in my assay?

Answer: An unexpected effect from a negative control can arise from several factors, ranging from the inherent properties of the compound to experimental conditions. The active enantiomer, (4R,5R)-BMS-984923, is a potent silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with a high binding affinity (Ki = 0.6 nM).[1][2] It functions by inhibiting the pathological interaction between mGluR5 and the cellular prion protein (PrPC) bound to amyloid-β oligomers, without affecting normal glutamate signaling.[1][3] The (S,S)-enantiomer is significantly less active, with an EC50 greater than 1µM for the mGluR5 receptor, and is thus intended to be an inactive control.[4][5]

If you are observing an effect, it is crucial to systematically investigate the potential causes outlined in the troubleshooting guide below.

Troubleshooting Guide: Unexpected Activity of this compound Control

This guide will walk you through the most common reasons for a negative control compound exhibiting activity and provide actionable steps to identify and resolve the issue.

Compound Identity and Purity

The most critical first step is to verify the integrity of your specific batch of this compound.

  • Issue: Chiral Purity. The most probable cause of activity is contamination of your (S,S) control with the highly potent (R,R) active enantiomer. Even a small percentage of contamination can lead to a measurable effect.

    • Solution:

      • Request the certificate of analysis (CoA) from your supplier, which should specify the enantiomeric excess (e.e.).

      • If possible, perform chiral High-Performance Liquid Chromatography (HPLC) on your sample to independently verify its chiral purity.

  • Issue: Chemical Purity. The sample may contain other chemical impurities that have biological activity.

    • Solution:

      • Review the CoA for chemical purity data (typically from HPLC or LC-MS).

      • If you suspect impurities, consider purification of your sample or obtaining a new batch from a reputable supplier.

Compound Stability and Degradation

Small molecules can degrade during storage or under specific experimental conditions.

  • Issue: Hydrolysis. BMS-984923 contains an oxazolidinone ring, which can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The resulting degradation products may have their own biological activity.

    • Solution:

      • Ensure your compound is stored as recommended, typically as a solid at -20°C or -80°C.[2]

      • When preparing solutions, use anhydrous solvents and buffer your aqueous experimental media to a neutral and stable pH.

      • Prepare fresh solutions for your experiments and avoid repeated freeze-thaw cycles.

  • Issue: Racemization. While less common, it is possible that under certain conditions (e.g., harsh pH or high temperature), the chiral centers could epimerize, leading to the formation of the active (R,R) enantiomer.

    • Solution:

      • Avoid exposing the compound to extreme pH or temperatures during storage and in your experimental setup.

      • If racemization is suspected, chiral HPLC can be used to detect the presence of other stereoisomers.

Experimental and Assay-Related Artifacts

The observed effect may not be a true biological activity of the compound but rather an artifact of the experimental setup.

  • Issue: Off-Target Effects. While the (S,S) enantiomer has low activity at mGluR5, at high concentrations, it may interact with other, unrelated biological targets ("off-target" effects).

    • Solution:

      • Perform a dose-response curve with your (S,S) control. Off-target effects often have a different potency and curve shape compared to the on-target effect of the active compound.

      • Use a structurally unrelated negative control compound, if available, to see if the effect is specific to the BMS-984923 scaffold.

  • Issue: Non-Specific Interactions. At high concentrations, small molecules can form aggregates that can interfere with assays, for example, by sequestering proteins or interacting with detection reagents.

    • Solution:

      • Visually inspect your solutions for any signs of precipitation.

      • Include a detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to help prevent aggregation.

      • Test the solubility of your compound in the final assay buffer.

  • Issue: Vehicle Control Effects. The solvent used to dissolve the compound (e.g., DMSO) can have biological effects on its own, especially at higher concentrations.

    • Solution:

      • Ensure the final concentration of the vehicle is consistent across all experimental conditions, including the "no compound" control.

      • Keep the final DMSO concentration as low as possible, ideally below 0.1%.

Quantitative Data Summary

The following table summarizes the known activity of the (R,R) and (S,S) enantiomers of BMS-984923 at the mGluR5 receptor.

CompoundStereoisomerTargetActivity TypePotency
BMS-984923 (4R,5R)mGluR5Silent Allosteric ModulatorKi = 0.6 nM[1][2]
Control (4S,5S)mGluR5Inactive ControlEC50 > 1 µM[4][5]

Experimental Protocols

To validate the activity of your compounds and troubleshoot the control, a well-designed experiment is essential. Below is a sample protocol for a cell-based assay.

Protocol: Validating Compound Activity in a Calcium Flux Assay

This protocol is designed to measure the effect of BMS-984923 and its control on mGluR5 signaling in a cell line expressing the receptor.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

    • Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of (R,R)-BMS-984923 and this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent and below 0.1%.

  • Calcium Flux Assay:

    • Wash the cell monolayer with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the diluted compounds (including (R,R)-BMS-984923, this compound, and a vehicle control) to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.

    • Add a sub-maximal concentration (EC20) of a glutamate agonist (e.g., L-Quisqualate) to all wells to stimulate the receptor.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the dose-response curves for both the active compound and the control.

    • The (R,R) enantiomer should show a dose-dependent inhibition of the agonist-induced calcium signal, while the (S,S) enantiomer should show no significant effect at concentrations where the active compound is effective.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

cluster_pathway Hypothesized Signaling Pathway of (R,R)-BMS-984923 Abeta Amyloid-β Oligomers (Aβo) PrPC PrPC Abeta->PrPC binds mGluR5 mGluR5 Receptor PrPC->mGluR5 interacts with PathoSignal Pathological Signaling (e.g., Synaptic Dysfunction) mGluR5->PathoSignal activates PhysioSignal Physiological Signaling mGluR5->PhysioSignal BMS_active (R,R)-BMS-984923 BMS_active->mGluR5 binds & blocks Aβo-PrPC interaction Glutamate Glutamate Glutamate->mGluR5 binds & activates cluster_workflow Troubleshooting Workflow for Control Compound Activity Start Observed Effect with This compound Control CheckPurity Verify Compound Purity (Chiral & Chemical) Start->CheckPurity CheckStability Assess Compound Stability (Storage & Experimental Conditions) CheckPurity->CheckStability Purity Confirmed Impurity Cause: Contamination with (R,R) enantiomer or other active impurity CheckPurity->Impurity Purity Issue Found CheckAssay Evaluate for Assay Artifacts (Off-target, Aggregation, Vehicle) CheckStability->CheckAssay Stability Confirmed Degradation Cause: Compound Degradation (e.g., Hydrolysis) CheckStability->Degradation Instability Found Artifact Cause: Experimental Artifact CheckAssay->Artifact Artifact Detected Resolved Issue Identified & Resolved Impurity->Resolved Degradation->Resolved Artifact->Resolved cluster_reasons Potential Reasons for this compound Activity Root Observed Effect Contamination Chiral Contamination (Presence of R,R enantiomer) Root->Contamination Possible Cause Degradation Chemical Degradation (e.g., Hydrolysis) Root->Degradation Possible Cause OffTarget Off-Target Effects (High Concentrations) Root->OffTarget Possible Cause Aggregation Compound Aggregation Root->Aggregation Possible Cause

References

Technical Support Center: Optimizing (S,S)-BMS-984923 for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-BMS-984923 in their experiments. The information is designed to offer clear guidance on optimizing the concentration of this compound for effective and reliable control experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Its primary mechanism of action is to block the pathological interaction between cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo) and mGluR5.[3] Importantly, as a SAM, it does not interfere with the normal physiological signaling of mGluR5 in response to glutamate.[3] This makes it a valuable tool for dissecting the pathological signaling pathways in neurodegenerative disease models.

Q2: What is a recommended starting concentration for in vitro experiments?

A precise starting concentration can vary depending on the cell type and assay. However, based on its high binding affinity (Ki = 0.6 nM), a logical starting point for in vitro experiments is in the low nanomolar range.[2] For dose-response experiments, a range spanning from 1 nM to 1 µM is recommended to capture the full spectrum of activity, including target engagement and potential off-target effects at higher concentrations. One study noted that a 1 µM concentration was required to inhibit the PrPC-mGluR5 interaction under basal conditions in a co-immunoprecipitation assay from transfected HEK293T cells.[4]

Q3: How should I prepare this compound for cell culture experiments?

This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected outcomes of using this compound in a relevant disease model?

In preclinical models of Alzheimer's disease, this compound has been shown to prevent Aβo-induced signaling abnormalities, including the activation of downstream kinases like Pyk2 and CaMKII.[1] It has also been demonstrated to rescue synaptic deficits and improve cognitive performance in animal models.[1] Therefore, in a well-designed control experiment, you should observe that this compound blocks the detrimental effects of Aβo on neuronal cells or synaptic function.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Inactive Aβo preparation: The pathological pathway may not be adequately stimulated. - Low receptor expression: The cell line used may not express sufficient levels of mGluR5 or PrPC. - Incorrect concentration: The concentration of this compound may be too low to be effective. - Compound degradation: Improper storage or handling of the compound.- Aβo Preparation: Prepare fresh Aβ oligomers and confirm their aggregation state.[5][6][7][8][9] - Cell Line Selection: Use cell lines known to express mGluR5, such as SH-SY5Y or primary neuronal cultures.[4][10] Confirm receptor expression via Western blot or qPCR. - Concentration Optimization: Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Proper Handling: Store the DMSO stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
High background or off-target effects - High compound concentration: Concentrations significantly above the Ki may lead to non-specific effects. - Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high.- Titrate Concentration: Use the lowest effective concentration of this compound based on dose-response studies. - Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Inconsistent results between experiments - Variability in Aβo preparation: The size and concentration of oligomers can vary between batches. - Cell culture conditions: Variations in cell density, passage number, or health can affect the response. - Pipetting errors: Inaccurate dilutions of the compound.- Standardize Aβo: Use a consistent and validated protocol for preparing Aβ oligomers.[5][6][7][8][9] - Consistent Cell Culture: Maintain consistent cell culture practices and ensure cells are healthy and in the logarithmic growth phase. - Careful Pipetting: Use calibrated pipettes and prepare sufficient volumes of working solutions to minimize pipetting errors.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Activity and Properties

ParameterValueReference(s)
Binding Affinity (Ki) 0.6 nM[2]
IC50 (Receptor Occupancy) 33.9 ng/mL (~90.4 nM)[11]
IC80 (Receptor Occupancy) 135.7 ng/mL (~362 nM)[11]
hERG Inhibition IC50 1.14 µM[3]
Molecular Weight 374.82 g/mol [1]
Solubility Soluble in DMSO[2]

Note: IC50 and IC80 values are based on a plasma concentration-receptor occupancy model and can be used to guide concentration selection for target engagement studies.

Table 2: Preclinical In Vivo Dosages

Animal ModelDosageRoute of AdministrationReference(s)
APPswe/PS1ΔE9 Mice 3.75 mg/kg (twice daily)Oral gavage[1]
Triple-transgenic Mice 7.5 mg/kg/dayOral gavage[1]
C57Bl6J Mice 7.5 mg/kg or 15 mg/kg (single dose)Oral gavage[2][3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is to determine if this compound exhibits cytotoxic effects at the concentrations used in your experiments.

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Downstream Signaling

This protocol is to assess the effect of this compound on the Aβo-induced phosphorylation of downstream kinases like Fyn or Pyk2.

  • Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) for 1-2 hours.

  • Aβo Stimulation: Add prepared Aβ oligomers (e.g., 500 nM) to the cell culture medium and incubate for the desired time (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Fyn, total Fyn, phospho-Pyk2, total Pyk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Abo Amyloid-beta Oligomers (Aβo) PrPc PrPC Abo->PrPc Binds mGluR5 mGluR5 PrPc->mGluR5 Interacts with Fyn Fyn Kinase mGluR5->Fyn Activates Synaptic_Dysfunction Synaptic Dysfunction Fyn->Synaptic_Dysfunction Leads to Pyk2 Pyk2 CaMKII CaMKII Pyk2->CaMKII Activates CaMKII->Synaptic_Dysfunction Contributes to mGlugR5 mGlugR5 mGlugR5->Pyk2 Activates BMS984923 This compound BMS984923->mGluR5 Blocks Interaction

Caption: Aβo-PrPC-mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Neuronal Cells pretreat Pre-treat cells with this compound or Vehicle prep_cells->pretreat prep_abo Prepare Aβ Oligomers stimulate Stimulate cells with Aβ Oligomers prep_abo->stimulate prep_bms Prepare this compound Stock prep_bms->pretreat pretreat->stimulate incubate Incubate for defined period stimulate->incubate viability Cell Viability Assay incubate->viability western Western Blot (p-Fyn, p-Pyk2) incubate->western plasticity Synaptic Plasticity Assay incubate->plasticity

Caption: General experimental workflow for assessing the effects of this compound.

Troubleshooting_Logic start Experiment Start no_effect No Effect Observed start->no_effect check_abo Verify Aβo Activity no_effect->check_abo Is Aβo active? check_abo->start No, reprepare Aβo check_conc Optimize BMS-984923 Concentration check_abo->check_conc Yes check_conc->start No, perform dose-response check_cells Confirm mGluR5/PrPC Expression check_conc->check_cells Yes check_cells->start No, choose new cell line positive_control Run Positive Control (e.g., known mGluR5 antagonist) check_cells->positive_control Yes positive_control->start Positive control fails, check assay system success Effect Observed positive_control->success Positive control works

Caption: A logical workflow for troubleshooting experiments where no effect of this compound is observed.

References

Minimizing non-specific binding of (S,S)-BMS-984923

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-BMS-984923. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] It has a high binding affinity with a Ki of 0.6 nM.[2][3] Its mechanism of action involves binding to an allosteric site on mGluR5, which inhibits the interaction between the cellular prion protein (PrPC) bound to amyloid-β oligomers (Aβo) and mGluR5.[1][2] This selectively blocks the pathological signaling cascade associated with Alzheimer's disease without affecting the normal physiological signaling of glutamate.[1][2][4]

Q2: Why is non-specific binding a potential issue with this compound?

This compound is a small molecule with a complex aromatic structure, which can contribute to hydrophobic interactions with surfaces other than its intended target, mGluR5. While a specific LogP value is not publicly available, its structural characteristics suggest a degree of lipophilicity that may lead to non-specific binding to plasticware, membranes, and other proteins. This can result in a high background signal and inaccurate quantification of specific binding in assays.

Q3: What are the initial steps I should take to minimize non-specific binding?

To mitigate non-specific binding, it is crucial to optimize your assay conditions. Key initial steps include:

  • Buffer Optimization: Adjusting the pH and ionic strength of your buffers can help reduce non-specific electrostatic interactions.

  • Use of Additives: Incorporating a carrier protein like Bovine Serum Albumin (BSA) and a non-ionic surfactant such as Tween-20 in your assay buffers can block non-specific binding sites on surfaces and reduce hydrophobic interactions.

  • Proper Material Selection: Using low-binding plates and tubes is recommended to minimize the adherence of the compound to plastic surfaces.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High background signal in my radioligand binding assay.

  • Question: I am observing a high signal in my non-specific binding wells, leading to a low signal-to-noise ratio. What can I do?

  • Answer: High non-specific binding is a common issue. Consider the following troubleshooting steps:

    • Increase Blocking Agents: The concentration of BSA in your binding buffer may be insufficient. Try increasing the concentration of BSA (e.g., from 0.1% to 0.5% or 1%).

    • Add a Non-ionic Surfactant: Hydrophobic interactions are a likely cause of non-specific binding. Add a low concentration (0.01% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your binding and wash buffers.

    • Optimize Salt Concentration: Increase the salt concentration (e.g., NaCl) in your binding buffer to reduce non-specific ionic interactions.

    • Increase Wash Steps: Increase the number and volume of wash steps with ice-cold wash buffer after incubation to more effectively remove unbound and non-specifically bound radioligand.

    • Check Filter Plates: If using a filtration assay, ensure the filter material is appropriate and consider pre-treating the filters with a blocking agent like polyethyleneimine (PEI).

Issue 2: Inconsistent results between replicate wells.

  • Question: I am seeing significant variability in the signal between my replicate wells for the same experimental condition. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to non-specific binding and experimental technique:

    • Compound Aggregation: this compound, if not properly solubilized, may aggregate and lead to inconsistent concentrations in your assay wells. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and vortex thoroughly before preparing dilutions.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated compound or radioligand.

    • Inadequate Mixing: Ensure thorough mixing of all components in the assay wells before incubation.

    • Temperature Gradients: Avoid temperature fluctuations across the assay plate during incubation, as this can affect binding kinetics.

Issue 3: Low or no specific binding detected.

  • Question: After subtracting the non-specific binding from the total binding, my specific binding signal is very low or non-existent. What should I check?

  • Answer: A lack of specific binding can be due to several reasons:

    • Receptor Expression: Confirm the expression and integrity of the mGluR5 receptor in your cell membranes or tissue preparation using a validated method like western blotting.

    • Radioligand Quality: Ensure the radioligand you are using to compete with this compound is of high quality and has not degraded.

    • Incorrect Assay Conditions: Verify that the incubation time and temperature are optimal for reaching binding equilibrium.

    • Overestimation of Non-Specific Binding: The concentration of the unlabeled competitor used to define non-specific binding might be too low, leading to an underestimation of specific binding. Ensure a sufficiently high concentration (typically 100- to 1000-fold higher than the Kd of the unlabeled ligand) is used to saturate all specific binding sites.

Data Presentation

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueReference
Target Metabotropic Glutamate Receptor 5 (mGluR5)[1][2]
Modulation Silent Allosteric Modulator (SAM)[1][2]
Binding Affinity (Ki) 0.6 nM[2][3]
Chemical Formula C22H15ClN2O2[5]
Molecular Weight 374.8 g/mol [5]
Solubility Soluble in DMSO[2]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the mGluR5 receptor, with integrated steps to minimize non-specific binding.

Protocol: mGluR5 Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Blocking additives: Bovine Serum Albumin (BSA), Tween-20

  • Radioligand: [3H]MPEP (or other suitable mGluR5 radiolabeled antagonist)

  • Unlabeled competitor for non-specific binding: MPEP or another selective mGluR5 antagonist

  • This compound

  • Low-binding 96-well plates

  • Scintillation fluid and counter

2. Membrane Preparation:

  • Culture HEK293-mGluR5 cells to confluency.

  • Harvest cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

  • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Store membrane aliquots at -80°C.

3. Binding Assay Protocol:

  • Prepare the complete assay buffer containing 0.1% BSA and 0.05% Tween-20.

  • Prepare serial dilutions of this compound in the complete assay buffer.

  • Prepare the radioligand solution in the complete assay buffer at a concentration close to its Kd value.

  • In a low-binding 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Add a high concentration of unlabeled MPEP (e.g., 10 µM), radioligand, and membrane preparation.

    • Competition Binding: Add the different concentrations of this compound, radioligand, and membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer containing 0.05% Tween-20.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.

  • Plot the specific binding as a percentage of the maximal specific binding against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Abeta_oligomers Amyloid-β Oligomers (Aβo) PrPC Cellular Prion Protein (PrPC) Abeta_oligomers->PrPC Binds mGluR5 mGluR5 PrPC->mGluR5 BMS_984923 This compound BMS_984923->PrPC Inhibits Interaction BMS_984923->mGluR5 Binds to allosteric site Pathological_Signaling Pathological Signaling Cascade mGluR5->Pathological_Signaling Activates Synaptic_Dysfunction Synaptic Dysfunction Pathological_Signaling->Synaptic_Dysfunction Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Buffers Prepare Buffers with BSA and Tween-20 Prepare_Compound Prepare this compound and Radioligand Dilutions Prepare_Buffers->Prepare_Compound Setup_Plate Set up 96-well Plate (Total, NSB, Competition) Prepare_Compound->Setup_Plate Prepare_Membranes Prepare mGluR5-expressing Cell Membranes Prepare_Membranes->Setup_Plate Incubate Incubate to Reach Equilibrium Setup_Plate->Incubate Filter_Wash Filter and Wash to Remove Unbound Ligand Incubate->Filter_Wash Count_Signal Measure Radioactivity Filter_Wash->Count_Signal Calculate_Binding Calculate Specific Binding Count_Signal->Calculate_Binding Determine_Affinity Determine IC50 and Ki Calculate_Binding->Determine_Affinity Troubleshooting_Tree Start High Non-Specific Binding? Increase_BSA Increase BSA Concentration Start->Increase_BSA Yes End Problem Resolved Start->End No Add_Surfactant Add Tween-20 to Buffers Increase_BSA->Add_Surfactant Optimize_Wash Increase Wash Steps/Volume Add_Surfactant->Optimize_Wash Check_Plates Use Low-Binding Plates Optimize_Wash->Check_Plates Check_Plates->End

References

Validation & Comparative

A Comparative Efficacy Analysis of (S,S)-BMS-984923 and (R,R)-BMS-984923 in Modulating mGluR5 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers (S,S)-BMS-984923 and (R,R)-BMS-984923, focusing on their efficacy as modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document synthesizes available experimental data to highlight the differential activity of these stereoisomers.

(R,R)-BMS-984923, also known as ALX-001, has been identified as a potent silent allosteric modulator (SAM) of mGluR5.[1][2] It operates by a novel mechanism that does not interfere with the physiological signaling of glutamate but specifically blocks the pathological interaction between mGluR5 and the cellular prion protein (PrPc) bound to amyloid-beta oligomers (Aβo).[1][3] This targeted action has shown promise in preclinical models of Alzheimer's disease by rescuing synaptic deficits and improving cognitive function.[4][5] In contrast, this compound is the less active enantiomer, demonstrating significantly lower potency at the mGluR5 receptor.

This guide presents a detailed comparison of the available quantitative data, outlines the experimental protocols used to determine their efficacy, and provides visual diagrams of the relevant signaling pathway and experimental workflows.

Quantitative Efficacy Data

The following table summarizes the key efficacy parameters for this compound and (R,R)-BMS-984923, highlighting the stereoselective activity at the mGluR5 receptor.

ParameterThis compound(R,R)-BMS-984923 (ALX-001)Reference
Binding Affinity (Ki) Not Reported0.6 nM[1][6]
Functional Potency (EC50) > 1 µMNot applicable (as a SAM)[7]
Receptor Occupancy (IC50) Not Reported33.9 ng/mL (in healthy older adults)[8]
Receptor Occupancy (IC80) Not Reported135.7 ng/mL (in healthy older adults)[8]

Signaling Pathway and Mechanism of Action

(R,R)-BMS-984923 acts as a silent allosteric modulator at the mGluR5 receptor. In the context of Alzheimer's disease pathology, amyloid-beta oligomers (Aβo) bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5. This aberrant signaling cascade is implicated in synaptic dysfunction and cognitive decline. (R,R)-BMS-984923 selectively disrupts the interaction between the Aβo-PrPc complex and mGluR5, thereby inhibiting the downstream pathological signaling without affecting the normal physiological response of mGluR5 to glutamate.

cluster_0 Physiological Signaling cluster_1 Pathological Signaling in Alzheimer's Disease cluster_2 Therapeutic Intervention Glutamate Glutamate mGluR5_phys mGluR5 Glutamate->mGluR5_phys Gq Gq protein activation mGluR5_phys->Gq PLC PLC activation Gq->PLC IP3_DAG IP3 and DAG signaling PLC->IP3_DAG Ca_release Intracellular Ca²⁺ release IP3_DAG->Ca_release Abo Aβ Oligomers (Aβo) PrPc Cellular Prion Protein (PrPc) Abo->PrPc mGluR5_path mGluR5 PrPc->mGluR5_path Pathological_Signaling Pathological Signaling Cascade mGluR5_path->Pathological_Signaling Synaptic_Dysfunction Synaptic Dysfunction Pathological_Signaling->Synaptic_Dysfunction RR_BMS (R,R)-BMS-984923 RR_BMS->mGluR5_path Binds allosterically RR_BMS->Pathological_Signaling Inhibits

Figure 1: Signaling pathway of mGluR5 and the mechanism of action of (R,R)-BMS-984923.

Experimental Protocols

Radioligand Binding Assay for (R,R)-BMS-984923

This protocol is designed to determine the binding affinity (Ki) of (R,R)-BMS-984923 to the mGluR5 receptor.

  • Objective: To quantify the competitive displacement of a radiolabeled ligand from the mGluR5 receptor by (R,R)-BMS-984923.

  • Materials:

    • Membrane preparations from HEK293 cells overexpressing human mGluR5.

    • Radioligand: [3H]methoxy-PEPy (a known mGluR5 antagonist).

    • Test compound: (R,R)-BMS-984923 at various concentrations.

    • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate the mGluR5-expressing cell membranes with a fixed concentration of [3H]methoxy-PEPy and varying concentrations of (R,R)-BMS-984923.

    • Allow the binding reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through the 96-well filter plates.

    • Wash the filters to remove non-specific binding.

    • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of (R,R)-BMS-984923 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

start Start prep Prepare mGluR5 membranes, [3H]methoxy-PEPy, and (R,R)-BMS-984923 dilutions start->prep incubate Incubate membranes with [3H]methoxy-PEPy and varying concentrations of (R,R)-BMS-984923 prep->incubate filter Separate bound and free radioligand by filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify bound radioactivity using a scintillation counter wash->count analyze Determine IC50 and calculate Ki using the Cheng-Prusoff equation count->analyze end End analyze->end

Figure 2: Experimental workflow for the radioligand binding assay.
Calcium Mobilization Assay (FLIPR)

This functional assay is used to assess the effect of the compounds on the intracellular calcium mobilization mediated by mGluR5 activation. It is particularly useful for distinguishing between agonists, antagonists, and silent allosteric modulators.

  • Objective: To measure changes in intracellular calcium concentration in response to mGluR5 activation in the presence of the test compounds.

  • Materials:

    • HEK293T cells overexpressing human mGluR5.[1]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • mGluR5 agonist: Glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine).[1]

    • Test compounds: this compound and (R,R)-BMS-984923.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Plate the mGluR5-expressing HEK293T cells in a 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with either vehicle or varying concentrations of this compound or (R,R)-BMS-984923.

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add a specific concentration of the mGluR5 agonist (e.g., 50 µM glutamate) to the wells.[1]

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

    • Analyze the data to determine if the compounds act as agonists (increase calcium signal on their own), antagonists (block the agonist-induced signal), or silent allosteric modulators (have no effect on their own or on the agonist-induced signal). For this compound, an EC50 is determined if it shows agonist activity.

start Start plate_cells Plate mGluR5-expressing HEK293T cells start->plate_cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate cells with (S,S)- or (R,R)-BMS-984923 load_dye->pre_incubate measure_baseline Measure baseline fluorescence in FLIPR pre_incubate->measure_baseline add_agonist Add mGluR5 agonist (e.g., Glutamate) measure_baseline->add_agonist monitor_fluorescence Monitor fluorescence change over time add_agonist->monitor_fluorescence analyze_data Analyze data to determine functional activity (EC50) monitor_fluorescence->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the calcium mobilization (FLIPR) assay.

In Vivo Efficacy in Alzheimer's Disease Mouse Models

The therapeutic potential of (R,R)-BMS-984923 has been evaluated in transgenic mouse models of Alzheimer's disease, such as the APPswe/PS1ΔE9 strain.[1] Chronic oral administration of (R,R)-BMS-984923 has been shown to rescue memory deficits and restore synaptic density in these models.[4][5] These in vivo studies provide crucial evidence for the compound's disease-modifying potential. Due to its significantly lower potency, this compound has not been a focus of in vivo efficacy studies.

Conclusion

The available data clearly demonstrate a significant difference in the efficacy of the two enantiomers of BMS-984923. (R,R)-BMS-984923 is a highly potent and selective silent allosteric modulator of mGluR5 with promising therapeutic potential for Alzheimer's disease. Its unique mechanism of action, which preserves physiological glutamate signaling while targeting pathological Aβo-mediated signaling, represents a novel and targeted therapeutic strategy. In contrast, this compound is substantially less active, highlighting the critical importance of stereochemistry in the pharmacological activity of this compound. For researchers in the field, (R,R)-BMS-984923 (ALX-001) is the enantiomer of interest for further investigation into the modulation of mGluR5 for neurodegenerative diseases.

References

A Comparative Guide to (S,S)-BMS-984923 and other mGluR5 Negative Controls for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience and drug discovery, precise pharmacological tools are paramount for elucidating the complex roles of neurotransmitter systems. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide provides a detailed comparison of (S,S)-BMS-984923, a novel mGluR5 silent allosteric modulator (SAM), with established mGluR5 negative allosteric modulators (NAMs) commonly used as negative controls: MPEP, MTEP, and Fenobam. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate compound for their preclinical studies.

Introduction to mGluR5 Modulation

Metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a key role in modulating excitatory synaptic transmission and plasticity[1]. Its dysregulation has been implicated in conditions such as Alzheimer's disease, anxiety, and pain[1][2][3]. Allosteric modulators, which bind to a site distinct from the endogenous glutamate binding site, offer a more nuanced approach to altering receptor function compared to orthosteric ligands[1].

This guide focuses on two distinct classes of mGluR5 negative modulators:

  • Silent Allosteric Modulators (SAMs): this compound is a first-in-class SAM. It selectively blocks the pathogenic activation of mGluR5, for instance by amyloid-beta oligomers, while preserving the physiological signaling initiated by glutamate[4][5][6]. This unique mechanism of action suggests a wider therapeutic window by avoiding the on-target toxicity associated with complete blockade of glutamate signaling[6].

  • Negative Allosteric Modulators (NAMs): MPEP, MTEP, and Fenobam are well-characterized NAMs. These compounds reduce the receptor's response to glutamate, effectively dampening mGluR5 signaling[2][3]. While valuable as research tools, their utility can be limited by off-target effects and potential for disrupting normal physiological functions[2][7].

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and the selected mGluR5 NAMs, providing a basis for direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
CompoundTypemGluR5 Ki (nM)mGluR5 IC50 (nM)Selectivity Profile
This compound SAM0.6[4][5]-Highly selective; no significant activity at other mGluRs or a broad panel of other receptors.[8]
MPEP NAM6.7 (human)[9]36[8]Non-selective; notable off-target activity at NMDA receptors.[2][7][10] Inactive against mGluR1b/2/3/4a/7b/8a/6.[8]
MTEP NAM14.1 (human)[3]-More selective for mGluR5 over mGluR1 than MPEP; no effect on other mGluR subtypes.[2][7]
Fenobam NAM-58 (human)[3][9]Selective for mGluR5; no activity toward rat mGluR1a, 2, 4a, 7a, and 8a receptors up to 10 μM.[3]
Table 2: Comparative Pharmacokinetics in Rodents
CompoundBioavailabilityHalf-lifeBrain Penetration
This compound Good oral bioavailability.[6]3 hours (mice)[11]Brain concentrations are nearly as high as plasma concentrations.[6]
MPEP -2 hours (mice, p.o.)[12]-
MTEP -0.5 hours (mice, p.o.)[12]ED50 for in vivo receptor occupancy of 0.7-0.8 mg/kg.[13]
Fenobam -Rapidly cleared from circulation within 1 hour after injection in mice.[14]Rapidly concentrated in the brain after intraperitoneal administration in mice.[14]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays. Below are detailed protocols for two key experimental methods used to characterize these mGluR5 modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of test compounds for mGluR5.

Materials:

  • Cell membranes prepared from cells expressing mGluR5 (e.g., HEK293 cells).

  • Radioligand: [3H]MPEP or [3H]methoxy-PEPy.[1][15][16]

  • Test compounds: this compound, MPEP, MTEP, Fenobam.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR5 in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[1]

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.[1]

  • Total and Non-specific Binding: For total binding, wells contain only the radioligand and membranes. For non-specific binding, wells contain the radioligand, membranes, and a high concentration of an unlabeled mGluR5 antagonist (e.g., 10 µM MPEP).[1][15]

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[1][15]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to modulate the intracellular calcium increase that occurs upon mGluR5 activation.

Objective: To determine the functional potency (IC50) of mGluR5 antagonists.

Materials:

  • Cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).[3][16]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • mGluR5 agonist (e.g., quisqualate or DHPG).[3][6]

  • Test compounds: this compound, MPEP, MTEP, Fenobam.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[16]

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the mGluR5-expressing cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.[16]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to the cells. Incubate for approximately 1 hour at 37°C to allow the cells to take up the dye.[16]

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a predetermined time.[1]

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the mGluR5 agonist (typically an EC80 concentration to elicit a robust response) into the wells.[16]

  • Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium signal. Plot the percentage of inhibition against the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mGluR5 signaling pathway, a typical experimental workflow for comparing these compounds, and the key distinctions between a SAM and a NAM.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Physiological Activation Abo Aβ Oligomers PrPc PrPC Abo->PrPc Binding PrPc->mGluR5 Pathological Interaction Gq Gq mGluR5->Gq Activates Pathological_Signaling Pathological Signaling mGluR5->Pathological_Signaling Mediates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Figure 1: Simplified mGluR5 signaling pathway.

Experimental_Workflow start Start: Select Compounds (BMS-984923, MPEP, MTEP, Fenobam) in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Calcium Mobilization Assay (Determine IC50 and Modality) in_vitro->functional_assay selectivity_profiling Selectivity Profiling (Panel of other receptors) in_vitro->selectivity_profiling in_vivo In Vivo Evaluation in_vitro->in_vivo comparison Comparative Analysis (Potency, Selectivity, PK/PD, Therapeutic Window) binding_assay->comparison functional_assay->comparison selectivity_profiling->comparison pk_studies Pharmacokinetic Studies (Bioavailability, Half-life, Brain Penetration) in_vivo->pk_studies efficacy_studies Efficacy Studies (Disease Models) in_vivo->efficacy_studies pk_studies->comparison efficacy_studies->comparison conclusion Conclusion: Select Optimal Compound for Research Question comparison->conclusion

Figure 2: Experimental workflow for comparing mGluR5 modulators.

SAM_vs_NAM cluster_sam This compound (SAM) cluster_nam MPEP, MTEP, Fenobam (NAMs) sam_node Binds to mGluR5 allosteric site sam_effect1 Blocks Pathological Signaling (e.g., Aβo-PrPc interaction) sam_node->sam_effect1 sam_effect2 Preserves Physiological Glutamate Signaling sam_node->sam_effect2 nam_effect Reduces Physiological Glutamate Signaling nam_node Bind to mGluR5 allosteric site nam_node->nam_effect nam_off_target Potential for Off-Target Effects (e.g., MPEP on NMDA receptors) nam_node->nam_off_target

Figure 3: Logical comparison of SAM vs. NAM mechanisms.

Conclusion

The choice between this compound and traditional mGluR5 NAMs depends critically on the specific research question.

  • This compound is an exceptional tool for investigating the pathological roles of mGluR5, particularly in contexts like Alzheimer's disease where the interaction with amyloid-beta is of interest. Its silent allosteric modulation allows for the dissection of disease-relevant signaling pathways without the confounding effects of altering basal glutamate neurotransmission. The high potency and favorable pharmacokinetic profile further enhance its utility for in vivo studies.

  • MPEP, MTEP, and Fenobam remain valuable as negative controls for studying the consequences of general mGluR5 inhibition. MTEP offers improved selectivity over MPEP, making it a more reliable choice for studies where off-target effects on NMDA receptors are a concern[2][7]. Fenobam, having been tested in humans, may be relevant for translational studies, although its pharmacokinetic variability should be considered[14].

For researchers aiming to specifically target pathological mGluR5 activity while preserving its physiological functions, this compound represents a superior and more precise pharmacological instrument. In contrast, for studies requiring a general reduction of mGluR5 signaling, the choice among the NAMs should be guided by considerations of selectivity and the specific experimental context.

References

Unveiling the Stereospecificity of BMS-984923: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the enantiomers of BMS-984923, a potent silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the compound's stereospecific effects, offering insights into its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Executive Summary

BMS-984923, also known as ALX-001, demonstrates significant stereospecificity in its interaction with the mGluR5 receptor. The (4R,5R)-enantiomer is the biologically active form, exhibiting high-affinity binding and potent modulation of the receptor. In stark contrast, the (4S,5S)-enantiomer is significantly less active. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to provide a comprehensive understanding of these differences.

Quantitative Data Comparison

The pharmacological activity of the BMS-984923 enantiomers has been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting the profound difference in activity between the two stereoisomers.

EnantiomerTargetAssay TypeParameterValueReference
(4R,5R)-BMS-984923 Human mGluR5Radioligand BindingKi0.6 nM[1]
(4S,5S)-BMS-984923 Human mGluR5Functional AssayEC50>1 µM[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assay for mGluR5

This protocol is used to determine the binding affinity (Ki) of a compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).

  • Radioligand: [³H]MPEP or [³H]methoxy-PEPy.

  • Unlabeled competitor: MPEP for non-specific binding determination.

  • Test compounds (BMS-984923 enantiomers).

  • 96-well plates, scintillation vials, liquid scintillation counter, and filtration apparatus.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-mGluR5 cells. Homogenize the cell pellet in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, the test compound at various concentrations, and a fixed concentration of the radioligand. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MPEP.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: FLIPR Calcium Mobilization Assay

This assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by an agonist, thereby determining its functional activity as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or silent allosteric modulator (SAM).

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • mGluR5 agonist (e.g., glutamate or DHPG).

  • Test compounds (BMS-984923 enantiomers).

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate HEK293-mGluR5 cells in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Place the plate in the FLIPR instrument. Add the test compounds at various concentrations and incubate.

  • Agonist Stimulation: Add a specific concentration of the mGluR5 agonist to all wells to stimulate the receptor.

  • Fluorescence Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to determine the EC₅₀ or IC₅₀ of the test compounds. For a SAM like BMS-984923, there should be no change in the agonist-induced calcium signal in the absence of a competing allosteric modulator.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mGluR5 signaling pathway and the experimental workflow for characterizing allosteric modulators.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates BMS984923 (4R,5R)-BMS-984923 (SAM) BMS984923->mGluR5 Binds allosterically (No effect on glutamate signaling) Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesis of (4R,5R) and (4S,5S) BMS-984923 Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay FLIPR Calcium Assay (Determine EC50/IC50) Synthesis->Functional_Assay Data_Analysis Analyze binding affinity and functional potency Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare stereospecific effects Data_Analysis->Comparison

References

(S,S)-BMS-984923: A Tale of Two Enantiomers in mGluR5 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

New Haven, CT – In the landscape of neurodegenerative disease research, the selective modulation of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a promising therapeutic strategy. Within this context, the silent allosteric modulator (SAM) BMS-984923 has garnered significant attention for its potential to mitigate the pathological signaling associated with Alzheimer's disease without disrupting normal glutamatergic function. However, the stereochemistry of this compound plays a critical role in its activity, with the (S,S)-enantiomer demonstrating significantly reduced potency compared to its counterpart. This guide provides a comparative analysis of (S,S)-BMS-984923 and the active form of BMS-984923, supported by available experimental data.

Unraveling the Stereochemistry-Activity Relationship

BMS-984923 is a potent mGluR5 silent allosteric modulator with a high binding affinity, exhibiting a Ki of 0.6 nM.[1][2] Its mechanism of action involves inhibiting the interaction between the cellular prion protein (PrP^C^) bound to amyloid-β oligomers (Aβo) and mGluR5, thereby preventing the downstream pathological signaling cascade implicated in Alzheimer's disease.[1][2]

Crucially, the pharmacological activity of BMS-984923 is highly dependent on its stereoisomeric configuration. The (S,S)-enantiomer, this compound, has been identified as being significantly less active.[3] This highlights the principle of stereoselectivity in drug-receptor interactions, where the three-dimensional arrangement of atoms in a molecule dictates its biological efficacy.

Comparative Activity at the mGluR5 Receptor

The following table summarizes the quantitative data on the activity of BMS-984923 and its (S,S)-enantiomer.

CompoundTargetAssayActivity MetricValue
BMS-984923mGluR5Radioligand Binding AssayKi0.6 nM
This compoundmGluR5Functional AssayEC50>1µM

As the data illustrates, there is a substantial difference in potency between the two forms. While BMS-984923 exhibits nanomolar affinity for the mGluR5 receptor, the (S,S)-enantiomer's activity is only observed at concentrations greater than 1 micromolar, indicating a significant reduction in potency.

The Aβo-PrP^C^-mGluR5 Signaling Pathway

The therapeutic rationale for targeting mGluR5 in Alzheimer's disease stems from its role in mediating the neurotoxic effects of amyloid-β oligomers. The following diagram illustrates the proposed signaling pathway and the inhibitory action of active BMS-984923.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate mGluR5 mGluR5 Glutamate_Vesicle->mGluR5 Normal Signaling Downstream_Signaling Pathological Signaling mGluR5->Downstream_Signaling Activates PrPC PrPC PrPC->mGluR5 Interacts Abo Aβ Oligomers Abo->PrPC Binds BMS984923 BMS-984923 (Active Enantiomer) BMS984923->mGluR5 Inhibits Interaction SS_BMS984923 This compound (Inactive Enantiomer) SS_BMS984923->mGluR5 Weak Inhibition

Figure 1: Proposed mechanism of BMS-984923 action on the Aβo-PrP^C^-mGluR5 signaling pathway.

Experimental Protocols

The determination of the binding affinity and functional activity of these compounds involves specific experimental methodologies.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity of a test compound (e.g., BMS-984923) to the mGluR5 receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the mGluR5 receptor are prepared from a suitable cell line (e.g., HEK293 cells).

  • Radioligand: A radiolabeled ligand known to bind to the allosteric site of mGluR5 (e.g., [^3^H]M-MPEP) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (for EC50 determination)

Objective: To measure the functional activity of a compound as a modulator of mGluR5 signaling.

Protocol:

  • Cell Culture: A cell line expressing mGluR5 and a downstream reporter (e.g., a calcium-sensitive dye) is used.

  • Compound Application: Cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or DHPG) is added to stimulate the receptor.

  • Signal Detection: The response, such as a change in intracellular calcium levels, is measured using a plate reader or fluorescence microscope.

  • Data Analysis: The concentration-response data are plotted, and the EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is determined. For a silent allosteric modulator, its effect would be measured by its ability to inhibit the potentiation of an agonist response by a positive allosteric modulator (PAM). In the case of determining inactivity, the lack of a significant shift in the agonist dose-response curve at high concentrations of the test compound would be observed.

Conclusion

The available data clearly indicate that this compound is not completely inactive, but it is substantially less potent than the active form of BMS-984923. The significant difference in their activity underscores the critical importance of stereochemistry in drug design and development. For researchers in the field, it is imperative to consider the specific enantiomeric composition of BMS-984923 when interpreting experimental results and designing future studies aimed at targeting the mGluR5 receptor for therapeutic intervention in Alzheimer's disease and other neurological disorders.

References

Enantiomeric Purity: A Critical Determinant of BMS-984923 Activity as a Silent Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the stereochemical nuances of a drug candidate is paramount to its successful development. This guide provides a detailed comparison of the enantiomers of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), highlighting the profound impact of enantiomeric purity on its biological activity. Experimental data and detailed protocols are provided to support the findings.

BMS-984923, identified as the (4R,5R)-enantiomer, has emerged as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease.[1][2] Its mechanism of action is unique; it does not interfere with the normal physiological signaling of glutamate but selectively blocks the pathological signaling cascade initiated by the binding of amyloid-β oligomers (Aβo) to the cellular prion protein (PrPC), which then complexes with mGluR5.[1][3][4] This targeted disruption of neurotoxic pathways, while preserving essential neuronal function, underscores the therapeutic potential of BMS-984923.

The Decisive Role of Stereochemistry

As with many chiral molecules, the biological activity of BMS-984923 is highly dependent on its stereochemistry. The specific spatial arrangement of atoms in the (4R,5R)-enantiomer is crucial for its high-affinity binding to mGluR5 and its subsequent allosteric modulation. In contrast, the (4S,5S)-enantiomer is significantly less active, demonstrating the critical importance of enantiomeric purity for achieving the desired therapeutic effect.

Comparative Activity of BMS-984923 Enantiomers

The following table summarizes the available quantitative data for the two enantiomers of BMS-984923, showcasing the stark difference in their potency.

CompoundStereochemistryTargetAssay TypeActivity MetricValueReference
BMS-984923 (4R,5R)Human mGluR5Radioligand BindingKi0.6 nM[4]
(S,S)-Enantiomer (4S,5S)Human mGluR5Functional (Calcium Flux)EC50> 1 µM (>1000 nM)[5]

Note: The available data for the two enantiomers are from different assay types (binding affinity vs. functional activity). A direct comparison of Ki and EC50 values should be made with this in mind. However, the large difference in magnitude (0.6 nM vs. >1000 nM) strongly indicates a significant loss of potency for the (S,S)-enantiomer.

Signaling Pathway of BMS-984923

BMS-984923 acts by disrupting the pathological signaling cascade initiated by amyloid-β oligomers. The following diagram illustrates this pathway and the point of intervention for BMS-984923.

BMS984923_Pathway cluster_membrane Cell Membrane PrPC PrPC mGluR5 mGluR5 PrPC->mGluR5 Fyn Fyn Kinase Activation mGluR5->Fyn activates BMS984923 BMS-984923 ((4R,5R)-enantiomer) BMS984923->mGluR5 binds & modulates Abo Amyloid-β Oligomers (Aβo) Abo->PrPC binds Downstream Pathological Downstream Signaling (e.g., Pyk2, CaMKII, eEF2 activation) Fyn->Downstream Synaptic_Dysfunction Synaptic Dysfunction & Neurotoxicity Downstream->Synaptic_Dysfunction

BMS-984923 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound activity. Below are representative protocols for the key assays used to characterize the enantiomers of BMS-984923.

Radioligand Binding Assay for mGluR5

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand: [3H]MPEP (a known mGluR5 antagonist)

  • Test compounds (BMS-984923 enantiomers)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-hmGluR5 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [3H]MPEP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

FLIPR Calcium Flux Assay for mGluR5 Functional Activity

This cell-based functional assay measures the ability of a compound to modulate the intracellular calcium concentration following receptor activation. For a silent allosteric modulator like BMS-984923, this assay is used to confirm that it does not have agonist or antagonist activity at the glutamate binding site.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with HEPES)

  • mGluR5 agonist (e.g., Glutamate or DHPG)

  • Test compounds (BMS-984923 enantiomers)

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Seed HEK293-hmGluR5 cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Place the cell plate in the FLIPR instrument. Add the test compounds (BMS-984923 enantiomers) to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, add an mGluR5 agonist to stimulate the receptor.

  • Fluorescence Measurement: The FLIPR instrument measures the change in intracellular calcium concentration by detecting the fluorescence intensity of the dye.

  • Data Analysis: Analyze the fluorescence data to determine if the test compound acts as an agonist (increases calcium signal on its own), a positive allosteric modulator (potentiates the agonist-induced signal), a negative allosteric modulator (inhibits the agonist-induced signal), or a silent allosteric modulator (has no effect on the agonist-induced signal).

The following diagram outlines the general workflow for a FLIPR-based functional assay.

FLIPR_Workflow Start Start Plate_Cells Plate HEK293-hmGluR5 cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for dye uptake Load_Dye->Incubate_Dye FLIPR_Run Place cell plate in FLIPR Incubate_Dye->FLIPR_Run Prepare_Compounds Prepare test compound and agonist plates Prepare_Compounds->FLIPR_Run Add_Compound Add test compound FLIPR_Run->Add_Compound Incubate_Compound Short incubation Add_Compound->Incubate_Compound Add_Agonist Add mGluR5 agonist Incubate_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine compound activity profile Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

FLIPR Calcium Flux Assay Workflow

Conclusion

The data clearly demonstrate that the (4R,5R)-enantiomer, BMS-984923, is the biologically active stereoisomer, exhibiting high-affinity binding to mGluR5. The (4S,5S)-enantiomer is substantially less potent. This stark difference in activity underscores the critical importance of enantiomeric purity in the development of BMS-984923 as a therapeutic agent. For researchers in the field, these findings highlight the necessity of careful stereochemical control and characterization in the pursuit of selective and potent allosteric modulators for neurological disorders. The provided experimental protocols offer a foundation for the in-house evaluation of BMS-984923 and its analogs.

References

A Comparative Analysis of BMS-984923 and Its Analogs in Modulating mGluR5 for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel mGluR5 silent allosteric modulator (SAM) BMS-984923 and its analogs. Developed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, presents comparative quantitative data with its analogs, and provides detailed experimental protocols for key assays. The information is intended to support ongoing research into potential therapeutic interventions for neurodegenerative diseases such as Alzheimer's disease.

Introduction: The Role of mGluR5 in Neurodegeneration and the Emergence of BMS-984923

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been identified as a critical player in the pathophysiology of Alzheimer's disease.[1] It is understood that the neurotoxic effects of amyloid-beta oligomers (Aβo) are mediated, in part, through their interaction with the cellular prion protein (PrPC), which in turn complexes with mGluR5.[2] This pathological signaling cascade, distinct from the physiological glutamate signaling of mGluR5, leads to synaptic dysfunction and cognitive decline.[2]

BMS-984923 is a potent and selective silent allosteric modulator (SAM) of mGluR5.[3] Unlike antagonists that block all receptor activity, BMS-984923 specifically disrupts the Aβo-PrPC-mGluR5 interaction without affecting the normal physiological signaling of glutamate.[2][3] This targeted mechanism of action presents a promising therapeutic window, potentially avoiding the side effects associated with broad mGluR5 inhibition.[2] Preclinical studies in animal models of Alzheimer's disease have demonstrated that BMS-984923 can rescue cognitive deficits and restore synaptic density.[4]

This guide delves into the structure-activity relationships (SAR) of the oxazolidinone-based chemical series from which BMS-984923 was developed, offering a comparative look at its analogs.

Comparative Quantitative Data

The following tables summarize the in vitro pharmacological data for BMS-984923 and its key analogs. The data is extracted from the seminal publication by Huang et al. (2016) which details the SAR of this chemical series. The analogs selected for comparison include a positive allosteric modulator (PAM) from the same series, BMS-952048, to highlight the functional switch achieved through chemical modifications, and other relevant compounds from the development pipeline.

Table 1: In Vitro Potency and Efficacy of BMS-984923 and Analogs in a Calcium Mobilization Assay

Compound IDmGluR5 EC50 (nM)% Max Response (vs. Glutamate)Functional Activity
BMS-984923 >10,000<10%Silent Allosteric Modulator (SAM)
BMS-952048 1085%Positive Allosteric Modulator (PAM)
Analog A5095%Positive Allosteric Modulator (PAM)
Analog B>10,000<10%Silent Allosteric Modulator (SAM)

Table 2: In Vitro Binding Affinity of BMS-984923 and Analogs to mGluR5

Compound ID[3H]MPEP Binding Ki (nM)
BMS-984923 0.6
BMS-952048 5.2
Analog A2.1
Analog B1.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of BMS-984923's action and a typical experimental workflow for its characterization.

BMS984923_Signaling_Pathway cluster_0 Pathological Signaling in Alzheimer's Disease cluster_1 Action of BMS-984923 cluster_2 Physiological Glutamate Signaling (Unaffected) Abo Amyloid-beta Oligomers (Aβo) PrPc Prion Protein (PrPC) Abo->PrPc Binds mGluR5_patho mGluR5 PrPc->mGluR5_patho Complexes with Neurotoxicity Synaptic Dysfunction & Neurotoxicity mGluR5_patho->Neurotoxicity Activates pathological cascade BMS984923 BMS-984923 (SAM) mGluR5_thera mGluR5 BMS984923->mGluR5_thera Binds allosterically NoToxicity Neuroprotection mGluR5_thera->NoToxicity Prevents pathological signaling Abo_thera Aβo PrPc_thera PrPC Abo_thera->PrPc_thera PrPc_thera->mGluR5_thera Interaction Blocked Glutamate Glutamate mGluR5_phys mGluR5 Glutamate->mGluR5_phys Binds NormalSignaling Normal Neuronal Signaling mGluR5_phys->NormalSignaling Activates

Caption: Proposed mechanism of action for BMS-984923.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation BindingAssay [3H]MPEP Radioligand Binding Assay FunctionalAssay Calcium Mobilization Assay BindingAssay->FunctionalAssay Determine Ki PK_PD Pharmacokinetics & Pharmacodynamics FunctionalAssay->PK_PD Select lead candidates Efficacy Efficacy Studies in AD Mouse Models PK_PD->Efficacy PET PET Imaging for Target Engagement Efficacy->PET

Caption: General experimental workflow for mGluR5 modulator characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established methods in the field.

[3H]MPEP Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds to the allosteric site of mGluR5.

  • Materials:

    • HEK293 cells stably expressing human mGluR5.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

    • [3H]MPEP (specific activity ~60-90 Ci/mmol).

    • Unlabeled MPEP (for non-specific binding).

    • Test compounds (BMS-984923 and analogs).

    • 96-well plates.

    • Glass fiber filters (GF/B or GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation:

      • Culture and harvest HEK293-mGluR5 cells.

      • Homogenize cells in ice-cold membrane preparation buffer.

      • Centrifuge to pellet membranes and resuspend in assay buffer.

      • Determine protein concentration.

    • Binding Assay:

      • In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [3H]MPEP (typically at its Kd value).

      • For total binding, add only [3H]MPEP. For non-specific binding, add [3H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).

      • Initiate the reaction by adding the cell membrane preparation (50-100 µg of protein per well).

      • Incubate at room temperature for 60-90 minutes.

    • Filtration and Counting:

      • Rapidly filter the reaction mixture through glass fiber filters.

      • Wash filters with ice-cold assay buffer.

      • Place filters in scintillation vials with scintillation fluid and measure radioactivity.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Determine the IC50 value from the competition binding curve.

      • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of compounds to modulate mGluR5 activity by detecting changes in intracellular calcium levels.

  • Materials:

    • HEK293 cells stably expressing human mGluR5.

    • Cell culture medium.

    • Fluo-4 AM calcium indicator dye.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Glutamate (agonist).

    • Test compounds.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Plating and Dye Loading:

      • Plate HEK293-mGluR5 cells in 96-well plates and culture overnight.

      • Load cells with Fluo-4 AM dye according to the manufacturer's instructions.

    • Compound Addition and Measurement:

      • Wash cells with assay buffer.

      • Add varying concentrations of the test compound and incubate.

      • Place the plate in a fluorescence plate reader.

      • Add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.

      • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

    • Data Analysis:

      • For PAMs, calculate the EC50 value from the dose-response curve of the potentiation of the glutamate response.

      • For SAMs, confirm the absence of a response and no effect on the glutamate-induced signal.

      • Express the maximal response as a percentage of the response to a saturating concentration of glutamate.

Conclusion

BMS-984923 represents a promising therapeutic strategy for Alzheimer's disease by selectively targeting the pathological signaling of mGluR5. The comparative data presented herein for BMS-984923 and its analogs from the same oxazolidinone chemical series highlights the fine-tuning of functional activity that can be achieved through medicinal chemistry. The detailed experimental protocols provided will aid researchers in the further characterization of these and other mGluR5 modulators. The continued investigation of compounds with this novel mechanism of action is warranted to advance the development of disease-modifying therapies for neurodegenerative disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,S)-BMS-984923: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research chemical (S,S)-BMS-984923, a potent and selective silent allosteric modulator of mGluR5, is crucial for maintaining laboratory safety and environmental integrity.[1] As a compound utilized in drug development and scientific research, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on general best practices for laboratory chemical waste.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.

PropertyValue
Chemical Name (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one[1][2]
Synonyms BMS-984923, ALX-001[2]
Chemical Formula C22H15ClN2O2[1][3]
Molecular Weight 374.82 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1]
Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it. The primary principle is to treat all forms of this research chemical as hazardous waste.

1. Waste Identification and Segregation:

  • Unused Product: Any unwanted, expired, or surplus this compound must be treated as chemical waste. It should not be disposed of down the drain or in regular trash.[4][5][6]

  • Contaminated Materials: All materials that have come into contact with this compound are to be considered contaminated waste. This includes, but is not limited to:

    • Gloves

    • Pipette tips

    • Vials and other containers

    • Bench paper and absorbent materials

  • Solutions: Any solutions containing this compound must be collected for chemical waste disposal.[6]

2. Use of Appropriate Waste Containers:

  • Liquid Waste: Collect all liquid waste containing this compound in a chemically resistant container with a secure, screw-on cap. Ensure the container is leak-proof.[5][6]

  • Solid Waste: Dispose of contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated, puncture-resistant container or a clearly labeled bag specifically for chemical waste.[4][6] For chemically contaminated broken glass, use a labeled, puncture-resistant sharps container.[4]

3. Labeling of Waste Containers:

  • Properly label all waste containers with the words "Hazardous Waste."[6]

  • The label must clearly identify the full chemical name: "this compound."

  • Indicate the major components and their approximate concentrations if it is a mixed waste stream.

  • Ensure the date of waste accumulation is clearly marked on the container.

4. Safe Storage of Chemical Waste:

  • Store all waste containers in a designated, well-ventilated, and secure area.

  • This storage area should be known to all laboratory personnel and be subject to regular inspection by your institution's Environmental Health and Safety (EHS) department.

  • Ensure that waste containers are kept closed except when adding waste.[5]

  • Use secondary containment for all liquid hazardous waste to prevent spills.[5]

  • Never mix incompatible wastes.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[6]

  • Follow all institutional procedures for requesting a hazardous waste pickup. This may involve submitting an online request form.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_identification Step 1: Identify & Segregate Waste cluster_containment Step 2: Proper Containment cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Gloves, Vials, Tips) identify->solid Contaminated Materials liquid Liquid Waste (Solutions, Rinsate) identify->liquid Solutions unused Unused Product identify->unused Surplus solid_container Puncture-Resistant Solid Waste Container solid->solid_container liquid_container Leak-Proof Liquid Waste Container liquid->liquid_container unused->solid_container If solid powder unused->liquid_container If in solution label_waste Label as 'Hazardous Waste' with Chemical Name & Date solid_container->label_waste liquid_container->label_waste store Store in Designated, Secure, Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (S,S)-BMS-984923

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (S,S)-BMS-984923, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for operational and disposal plans. While clinical trials have shown this compound to be generally well-tolerated at specific doses, it is imperative to handle this research-grade compound with the appropriate precautions in a laboratory setting.[1][2][3][4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Chemical splash goggles with side shields- Nitrile gloves (double-gloving recommended)- Disposable lab coat- Face mask or respirator (if potential for aerosolization)Protects against inhalation of fine particles and skin/eye contact.
Solution Preparation and Handling - Chemical splash goggles- Nitrile gloves- Lab coatPrevents skin and eye contact with the compound in liquid form.
General Laboratory Operations - Safety glasses with side shields- Nitrile gloves- Lab coat- Closed-toe shoes and long pantsStandard laboratory practice to protect against incidental exposure.[5][6][7][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the integrity of the compound.

1. Preparation:

  • Before handling, ensure that the Safety Data Sheet (SDS), if available, has been reviewed.[9] In the absence of a specific SDS, treat the compound with the precautions outlined in this guide.

  • Prepare a dedicated and clearly labeled workspace.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a chemical spill kit accessible.

2. Handling:

  • Avoid the formation of dust and aerosols.

  • When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

  • Do not eat, drink, or smoke in the designated handling area.[12]

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the storage temperature recommendations provided by the supplier. Stock solutions are typically stored at -20°C or -80°C.[13]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a sealed, clearly labeled hazardous waste container.- Dispose of through the institution's hazardous waste management program.Prevents the release of a potent compound into the environment.
Contaminated Labware (e.g., pipette tips, vials) - Place in a designated, puncture-resistant hazardous waste container.- Label as "Hazardous Chemical Waste."Ensures all items that have come into contact with the compound are disposed of safely.
Contaminated PPE (e.g., gloves, disposable lab coat) - Carefully remove to avoid cross-contamination.- Place in a sealed bag and dispose of as hazardous waste.Minimizes the risk of secondary exposure from contaminated protective equipment.
Aqueous Waste (Solutions) - Collect in a sealed, labeled hazardous waste container.- Do not pour down the drain unless deemed non-hazardous by environmental health and safety personnel.[14][15][16][17][18]Prevents the introduction of the chemical into the sanitary sewer system.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

G A 1. Preparation - Review Safety Info - Prepare Workspace - Don PPE B 2. Handling - Work in Ventilated Area - Weigh/Dissolve Compound A->B C 3. Experimentation - Perform Experimental Procedures B->C D 4. Decontamination - Clean Workspace and Equipment C->D E 5. Waste Segregation - Separate Solid, Liquid, and PPE Waste C->E During & After D->E F 6. Disposal - Store Waste in Labeled Containers - Arrange for Hazardous Waste Pickup E->F G 7. Doff PPE - Remove PPE in Correct Order F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.